(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16BrNO2/c1-9(2,3)13-8(12)11-5-4-7(10)6-11/h7H,4-6H2,1-3H3/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJTKPXFJOXKUEY-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@H](C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80653093 | |
| Record name | tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
569660-97-5 | |
| Record name | tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80653093 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-tert-butyl 3-bromopyrrolidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester physical properties
An In-Depth Technical Guide to the Physical Properties of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Introduction
This compound is a chiral heterocyclic compound of significant interest in medicinal chemistry and drug discovery. As a functionalized pyrrolidine derivative, it serves as a versatile building block for synthesizing complex molecular architectures found in numerous bioactive molecules and therapeutic agents. The pyrrolidine scaffold is a privileged structure in pharmaceutical development, and the presence of a bromine atom at the C3 position provides a reactive handle for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core physical, chemical, and spectroscopic properties of this key synthetic intermediate. Understanding these characteristics is paramount for its effective use in synthesis, ensuring the identity, purity, and stability of the material, and for the development of robust and reproducible chemical processes.
Chemical Identity and Structure
The fundamental identity of a chemical reagent is established by its structure and internationally recognized identifiers. The structure of the title compound features a five-membered pyrrolidine ring, N-protected with a tert-butoxycarbonyl (Boc) group, and a bromine atom at the 3-position with a defined (R)-stereochemistry.
Caption: 2D representation of this compound.
| Identifier | Value |
| IUPAC Name | tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate |
| Synonyms | This compound, (R)-(-)-1-Boc-3-bromopyrrolidine, 1-Boc-(R)-3-Bromopyrrolidine[1] |
| CAS Number | 569660-97-5[1] |
| Molecular Formula | C₉H₁₆BrNO₂[1][2][3] |
| Molecular Weight | 250.13 g/mol [1][3] |
| InChI Key | QJTKPXFJOXKUEY-SSDOTTSWSA-N[1] |
Core Physical and Chemical Properties
The physical state and solubility of a compound dictate the appropriate conditions for its handling, reaction setup, and purification.
| Property | Value / Description |
| Appearance | Solid[1][3] |
| Melting Point | 47-52 °C[3] |
| Boiling Point | Data for the specific compound is not readily available; however, related structures suggest a high boiling point (>300 °C), indicating low volatility under standard conditions.[4] |
| Solubility | Expected to be soluble in common organic solvents such as tetrahydrofuran (THF), ethyl acetate, dichloromethane (DCM), and chloroform. Low solubility in water is anticipated due to the nonpolar Boc group and the overall organic structure. |
| Storage | Recommended storage temperature is 2-8°C.[3] The compound should be kept in a tightly closed container in a dry and well-ventilated place.[5][6] |
Spectroscopic and Analytical Characterization
To ensure the trustworthiness of experimental results, rigorous analytical verification of starting materials is essential. The following protocols outline standard methods for confirming the identity, structure, and purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
-
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their connectivity. For the (S)-enantiomer, which would produce an identical spectrum to the (R)-enantiomer in a non-chiral solvent, the following shifts have been reported.[7]
-
δ 4.48 (br s, 1H): Corresponds to the proton attached to the bromine-bearing carbon (CH-Br).
-
δ 3.82-3.46 (m, 4H): Represents the four protons on the carbons adjacent to the nitrogen atom (CH₂-N-CH₂). The complexity arises from diastereotopicity and conformational rotamers due to the Boc group.
-
δ 2.38-2.18 (m, 2H): Corresponds to the two protons on the carbon at the 4-position (CH₂).
-
δ 1.46 (s, 9H): A characteristic sharp singlet for the nine equivalent protons of the tert-butyl group on the Boc protector.
-
-
¹³C NMR: The carbon NMR spectrum should show 7 distinct signals (two carbons of the Boc group are equivalent), confirming the number of unique carbon environments.
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition. A key validation feature for this compound is the distinctive isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the mass spectrum will exhibit two major peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M) and another of almost equal intensity for the molecule containing ⁸¹Br (M+2). This provides unambiguous confirmation of the presence of a single bromine atom.
Chiral Analysis: Optical Rotation
As a chiral molecule, confirming its enantiomeric purity is critical. The primary method for assessing this is by measuring the specific optical rotation.
Experimental Protocol: Measurement of Specific Rotation
-
Preparation: Accurately weigh approximately 100 mg of the compound and dissolve it in a precise volume (e.g., 10.0 mL) of a specified solvent (e.g., methanol or chloroform) in a volumetric flask. Ensure the solution is clear and homogenous.
-
Instrumentation: Use a calibrated polarimeter with a sodium lamp (D-line, 589 nm). Set the temperature to a standard value, typically 20°C or 25°C.
-
Measurement: Fill a polarimeter cell of a known path length (e.g., 1.0 dm) with the prepared solution, ensuring no air bubbles are present. Record the observed rotation (α).
-
Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (c × l) where:
-
α is the observed rotation.
-
c is the concentration in g/mL.
-
l is the path length of the cell in decimeters (dm).
-
The resulting value should be compared to the literature value for the pure enantiomer to confirm its stereochemical identity. For context, the precursor (R)-(-)-N-Boc-3-pyrrolidinol has a specific rotation of [α]20/D of -26±1 (c = 1 in methanol).[8]
Safety, Handling, and Storage
Proper handling procedures are crucial for laboratory safety. The compound presents several hazards that must be managed with appropriate precautions.
| Hazard Category | GHS Information |
| Pictograms | GHS07 (Exclamation Mark), GHS09 (Environment)[3] |
| Signal Word | Warning[3] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. H400: Very toxic to aquatic life.[3] |
| Precautionary Statements | P273: Avoid release to the environment. P280: Wear protective gloves, eye protection, and face protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3] |
Handling Recommendations:
-
Use only in a well-ventilated area, such as a chemical fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[6]
-
Avoid breathing dust or vapors.[6]
-
Wash hands thoroughly after handling.[9]
Synthesis Context and Potential Impurities
This compound is typically synthesized from its corresponding alcohol, (R)-(-)-N-Boc-3-pyrrolidinol, via an Appel-type reaction.[7] Understanding this common synthetic route is important for anticipating potential impurities that might affect its physical properties or downstream reactivity.
Caption: Common synthesis route for the target compound.
Potential Impurities:
-
Starting Material: Incomplete reaction may leave residual (R)-(-)-N-Boc-3-pyrrolidinol.
-
Reaction Byproducts: The most significant byproduct is triphenylphosphine oxide (Ph₃PO), which is a high-melting solid and is typically removed via filtration or chromatography.
-
Solvent Residues: Residual THF or other solvents used in purification (e.g., ethyl acetate, hexanes) may be present.
The presence of these impurities can depress the melting point and alter the appearance and spectroscopic data of the final product.
Conclusion
This compound is a valuable chiral building block whose utility is underpinned by its well-defined physical and chemical properties. Accurate characterization via NMR, mass spectrometry, and polarimetry is essential for validating its identity and purity before use in synthesis. Adherence to proper safety and handling protocols ensures its safe application in the laboratory. This guide provides the foundational knowledge required by researchers to confidently incorporate this important reagent into their drug discovery and development programs.
References
- 1. (R)-tert-Butyl 3-bromopyrrolidine-1-carboxylate [cymitquimica.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-Boc-3-bromopyrrolidine 96 939793-16-5 [sigmaaldrich.com]
- 4. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. beta.lakeland.edu [beta.lakeland.edu]
- 6. aksci.com [aksci.com]
- 7. (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 8. (R)-(-)-N-Boc-3-pyrrolidinol 98 109431-87-0 [sigmaaldrich.com]
- 9. echemi.com [echemi.com]
An In-depth Technical Guide to Rutin Trihydrate (CAS No. 250249-75-3)
A Note on CAS Number 250249-74-2: Initial searches for CAS number 250249-74-2 did not yield a specific, publicly documented chemical entity. It is highly probable that this is a typographical error, and the intended compound is Rutin trihydrate , which is assigned the closely related CAS number 250249-75-3 . This guide will, therefore, focus on the comprehensive characterization and properties of Rutin trihydrate.
Introduction
Rutin trihydrate, a flavonoid glycoside, is a molecule of significant interest in the pharmaceutical and nutraceutical industries.[1] Commonly found in a variety of plants, including buckwheat, asparagus, and citrus fruits, it is recognized for its diverse biological activities.[1][2][3] As a derivative of quercetin, Rutin trihydrate exhibits potent antioxidant and anti-inflammatory properties, making it a compelling candidate for extensive research and development. This guide provides a detailed overview of its chemical characterization, biological functions, and analytical methodologies for its study.
Compound Identification and Physicochemical Properties
Accurate identification is the cornerstone of any scientific investigation. Rutin trihydrate is also known by several synonyms, which are crucial to recognize when reviewing literature and sourcing materials.
| Identifier | Value |
| CAS Number | 250249-75-3[2][3][4][5] |
| Synonyms | Rutin (hydrate), Rutoside trihydrate, Quercetin-3-rutinoside trihydrate, Vitamin P trihydrate[4][5] |
| IUPAC Name | 2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxan-2-yl]oxy]-4H-chromen-4-one;trihydrate |
| Molecular Formula | C27H30O16 · 3H2O[2][3][4] |
| Molecular Weight | 664.56 g/mol [2][3][4][5] |
| InChI Key | NLLBWFFSGHKUSY-JPRRWYCFSA-N[1][2][4] |
The physicochemical properties of a compound are critical for understanding its behavior in various experimental settings, from formulation to biological assays.
| Property | Value |
| Appearance | Light yellow powder[6] |
| Melting Point | 195°C[6] |
| Solubility | Soluble in DMSO and pyridine[6] |
| Purity (Typical) | ≥94.0% (HPLC)[2] |
| Optical Activity | [α]20/D +9±2°, c = 0.5% in absolute ethanol[2][3] |
| Storage | Room temperature, protect from light and moisture[1][6] |
Biological Activity and Mechanism of Action
Rutin trihydrate exhibits a wide range of biological activities, with its antioxidant and anti-inflammatory effects being the most extensively studied.
Antioxidant Properties
Rutin is a potent antioxidant that can scavenge free radicals and chelate metal ions.[1][6] This activity is attributed to the phenolic hydroxyl groups in its structure, which can donate hydrogen atoms to neutralize reactive oxygen species (ROS). By mitigating oxidative stress, rutin helps protect cells from damage to lipids, proteins, and DNA.[6] This protective effect is fundamental to its potential therapeutic applications in diseases associated with oxidative damage.
The mechanism of free radical scavenging can be visualized as follows:
Caption: Rutin trihydrate's antioxidant mechanism.
Anti-inflammatory Effects
Chronic inflammation is a key driver of many diseases. Rutin has been shown to exert anti-inflammatory effects by modulating various signaling pathways. For instance, it can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
Other Biological Activities
Beyond its antioxidant and anti-inflammatory properties, research has indicated that rutin may have a role in:
-
Cardiovascular Health: By improving capillary function and reducing blood pressure.[2][3]
-
Neuroprotection: By protecting neurons from oxidative stress-induced damage.[1]
-
Anticancer Activity: By inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[1]
-
Antidiabetic Effects: By inhibiting the formation of advanced glycation end products (AGEs).[7][8]
Analytical Characterization: High-Performance Liquid Chromatography (HPLC)
The quantification and purity assessment of Rutin trihydrate are commonly performed using High-Performance Liquid Chromatography (HPLC).[2] This technique separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase.
Rationale for HPLC
HPLC is the preferred method for analyzing Rutin trihydrate due to its high resolution, sensitivity, and reproducibility. It allows for the accurate determination of purity and the quantification of the analyte in various matrices, from raw materials to complex biological samples.
Experimental Protocol for HPLC Analysis
The following is a general protocol for the HPLC analysis of Rutin trihydrate. It is important to note that specific parameters may need to be optimized depending on the instrument and the sample matrix.
Step 1: Preparation of Standard Solutions
-
Accurately weigh approximately 10 mg of Rutin trihydrate reference standard.
-
Dissolve in a suitable solvent, such as methanol or a mixture of methanol and water, to a final concentration of 1 mg/mL. This will be the stock solution.
-
Prepare a series of calibration standards by serially diluting the stock solution to concentrations ranging from, for example, 1 µg/mL to 100 µg/mL.
Step 2: Sample Preparation
-
For bulk powder, dissolve a known amount in the mobile phase to a concentration within the calibration range.
-
For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances.
Step 3: HPLC Instrumentation and Conditions
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient elution is often employed, using a mixture of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
Detection: UV detection at a wavelength where rutin has maximum absorbance (around 254 nm or 354 nm).
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
Step 4: Data Analysis
-
Construct a calibration curve by plotting the peak area of the standard solutions against their known concentrations.
-
Determine the concentration of Rutin trihydrate in the sample by interpolating its peak area on the calibration curve.
-
Assess the purity of the sample by calculating the percentage of the main peak area relative to the total peak area.
Caption: HPLC workflow for Rutin trihydrate analysis.
Handling and Storage
Proper handling and storage are essential to maintain the integrity of Rutin trihydrate.
-
Storage: The compound should be stored at room temperature in a well-sealed container, protected from light and moisture.[6]
-
Handling: When handling the powder, it is advisable to wear personal protective equipment, including gloves, safety glasses, and a dust mask, to avoid inhalation and contact with skin and eyes.[3]
-
Stability: Rutin trihydrate is stable for at least two years after receipt when stored under the recommended conditions.[6]
Conclusion
Rutin trihydrate (CAS No. 250249-75-3) is a multifaceted natural compound with significant therapeutic potential. Its well-characterized antioxidant and anti-inflammatory properties, coupled with a range of other biological activities, make it a subject of ongoing research in drug discovery and development. A thorough understanding of its physicochemical properties and the use of robust analytical methods like HPLC are crucial for advancing its scientific and clinical applications.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Rutin analytical standard 250249-75-3 [sigmaaldrich.com]
- 3. Rutin analytical standard 250249-75-3 [sigmaaldrich.com]
- 4. 芦丁 三水合物 primary reference standard | Sigma-Aldrich [sigmaaldrich.com]
- 5. 250249-75-3(Rutin trihydrate) | Kuujia.com [kuujia.com]
- 6. chemodex.com [chemodex.com]
- 7. Multifaceted Biological Activity of Rutin, Quercetin, and Quercetin's Glucosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to (R)-3-bromo-N-Boc-pyrrolidine: Sourcing, Quality Control, and Application
Authored for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of (R)-3-bromo-N-Boc-pyrrolidine, a chiral building block of significant value in medicinal chemistry and pharmaceutical development. We will delve into its commercial availability, key suppliers, critical quality control parameters, and its application as a strategic intermediate in the synthesis of complex, enantiomerically pure molecules.
Introduction: The Strategic Importance of a Chiral Building Block
(R)-3-bromo-N-Boc-pyrrolidine, systematically named tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate, is a synthetic intermediate prized for its versatile reactivity and defined stereochemistry. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, frequently found in FDA-approved drugs and bioactive natural products. The presence of the bromine atom at the C3 position provides an excellent leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups.
The tert-butyloxycarbonyl (Boc) protecting group on the pyrrolidine nitrogen is crucial; it deactivates the otherwise reactive secondary amine, preventing unwanted side reactions and enabling selective chemistry at the C3 position[1]. Critically, the (R)-stereocenter is often essential for achieving the desired biological activity and selectivity in the final drug candidate, as enantiomers can have vastly different pharmacological and toxicological profiles[2].
Core Identification:
-
Chemical Name: tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate
-
Common Synonyms: (R)-1-Boc-3-bromopyrrolidine, (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
-
CAS Number: 939793-16-5 (Note: This CAS number is often used for the racemate, but is commonly listed by suppliers for the (R)-enantiomer as well. It is crucial to specify the desired stereoisomer upon ordering.)[1][3][4]
-
Molecular Formula: C₉H₁₆BrNO₂[4]
-
InChI Key (R-enantiomer): QJTKPXFJOXKUEY-SSDOTTSWSA-N
Physicochemical & Chiral Properties
A thorough understanding of the compound's properties is essential for its proper handling, storage, and use in synthesis.
| Property | Value | Source(s) |
| Molecular Weight | 250.13 g/mol | [4] |
| Appearance | White to light yellow or off-white solid/powder | [1] |
| Melting Point | 47-52 °C (for racemate, enantiomer is similar) | [4] |
| Solubility | Soluble in most common organic solvents (DCM, EtOAc, THF). Slightly soluble in water. | |
| Storage Temperature | 2-8°C, under inert atmosphere | [4] |
| Optical Rotation | Data not readily available in literature. Purity is typically confirmed by chiral chromatography, referencing the precursor, (R)-(-)-N-Boc-3-pyrrolidinol, which has a specific rotation of [α]²⁰/D −26±1° (c=1 in methanol). | [5] |
Commercial Availability and Supplier Qualification
(R)-3-bromo-N-Boc-pyrrolidine is commercially available from a range of chemical suppliers that specialize in building blocks for research and development. Availability can range from milligrams to multi-kilogram quantities.
Representative Suppliers:
| Supplier | Product Name | Purity | Notes |
| Sigma-Aldrich | 1-Boc-3-bromopyrrolidine | 96% | Lists racemic CAS No. 939793-16-5.[4] |
| TCI Chemicals | tert-Butyl 3-Bromopyrrolidine-1-carboxylate | >98.0% (GC) | Lists racemic CAS No. 939793-16-5.[1] |
| CymitQuimica | (R)-tert-Butyl 3-bromopyrrolidine-1-carboxylate | 96% | Specifically lists the (R)-enantiomer.[6] |
| BLD Pharm | tert-Butyl 3-bromopyrrolidine-1-carboxylate | - | Lists racemic CAS No. 939793-16-5.[3] |
Workflow for Sourcing and Qualification:
The process of sourcing a critical chiral intermediate goes beyond simply placing an order. A robust qualification workflow is necessary to ensure quality and consistency.
Synthesis Overview
Understanding the synthetic origin of (R)-3-bromo-N-Boc-pyrrolidine is key to anticipating potential impurities. The most common and direct route involves the bromination of its corresponding alcohol, (R)-(-)-N-Boc-3-pyrrolidinol (CAS: 109431-87-0)[5]. This precursor is readily available and its synthesis is well-established, often starting from (R)-3-hydroxypyrrolidine and protecting it with di-tert-butyl dicarbonate (Boc₂O)[1].
The conversion of the hydroxyl group to a bromide can be achieved using standard brominating agents. A common laboratory-scale method is the Appel reaction.
References
- 1. tert-Butyl 3-Bromopyrrolidine-1-carboxylate | 939793-16-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. 939793-16-5|tert-Butyl 3-bromopyrrolidine-1-carboxylate|BLD Pharm [bldpharm.com]
- 4. 1-Boc-3-ブロモピロリジン 96% | Sigma-Aldrich [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Safety and handling precautions for (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
An In-depth Technical Guide for the Safe Handling of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Introduction: this compound is a valuable chiral building block in modern organic synthesis, frequently employed in the development of novel pharmaceutical agents and other bioactive molecules.[1] Its structure, featuring a reactive bromine atom and a protecting Boc group, makes it a versatile intermediate for introducing the pyrrolidine motif.[1] However, like many alkyl halides and brominated heterocyclic compounds, its reactivity necessitates a thorough understanding and implementation of stringent safety protocols to ensure the well-being of laboratory personnel and the integrity of the research.
This guide provides a comprehensive overview of the essential safety and handling precautions for this compound. It is designed for researchers, chemists, and drug development professionals, moving beyond a simple checklist to explain the causality behind each recommendation. The protocols described herein are based on established principles of laboratory safety and data extrapolated from structurally similar compounds.
Physicochemical Properties and Identification
Understanding the fundamental properties of a chemical is the first step in safe handling. This compound is a derivative of pyrrolidine, and its characteristics are influenced by the presence of the bromine atom and the bulky tert-butyl ester group.
| Property | Data | Source(s) |
| Chemical Name | tert-butyl (3R)-3-bromopyrrolidine-1-carboxylate | [2] |
| Synonyms | This compound, (R)-(-)-1-Boc-3-bromopyrrolidine | [2] |
| CAS Number | 569660-97-5 | [3] |
| Molecular Formula | C₉H₁₆BrNO₂ | [2] |
| Molecular Weight | 250.13 g/mol | [2] |
| Appearance | Solid or Colorless to light yellow liquid | [4] |
| Storage Temperature | 2-8°C, Store refrigerated | [4][5] |
Hazard Identification and Toxicological Profile
While specific toxicological data for this exact compound is limited, the primary hazards can be reliably inferred from its chemical class and data on analogous structures. The key hazards are associated with its reactivity as an alkylating agent and the general risks posed by brominated organic compounds.
Based on GHS classifications for similar chemicals, this compound should be treated as a substance that:
-
Causes Skin Irritation (H315): Alkyl bromides can be irritating to the skin upon contact. Prolonged exposure can lead to redness, inflammation, and dermatitis.[6][7]
-
Causes Serious Eye Irritation/Damage (H319/H318): Contact with the eyes is likely to cause severe irritation and may result in chemical burns or lasting damage.[6][7] This is a critical risk for any laboratory chemical.[8]
-
May Cause Respiratory Irritation (H335): Inhalation of dust or vapors can irritate the mucous membranes and respiratory tract, leading to coughing and shortness of breath.[6][7]
It is crucial to handle this compound with the assumption that it is harmful if swallowed and potentially toxic. All work should be conducted in a manner that minimizes any possibility of direct exposure.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with engineering controls and supplemented by robust PPE, is essential. This creates a self-validating system where the failure of one layer is backed up by another.
Engineering Controls
-
Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and adding to reaction mixtures, must be performed inside a certified chemical fume hood.[9][10] This is the primary engineering control to prevent inhalation of vapors or fine particles.[11]
-
Emergency Equipment: An operational safety shower and eyewash station must be readily accessible in the immediate vicinity of the work area.[9] Ensure all personnel are trained in their use.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step; it is a critical barrier designed to prevent chemical exposure.
-
Eye and Face Protection: Tightly fitting safety goggles are mandatory.[10] When there is a heightened risk of splashing, a face shield should be worn in addition to goggles.[9]
-
Skin Protection:
-
Gloves: Use appropriate chemical-resistant gloves. A double-gloving strategy, such as wearing nitrile gloves underneath neoprene or butyl rubber gloves, provides enhanced protection.[9] Gloves must be inspected for tears or holes before each use and removed without touching the outer surface to avoid cross-contamination.[10] Contaminated gloves should be disposed of as hazardous waste immediately.[12]
-
Lab Coat: A flame-retardant lab coat is required to protect against splashes and spills.[9] Ensure the coat is fully buttoned.
-
-
Footwear: Closed-toe shoes, preferably made of a non-porous material, must be worn at all times in the laboratory.[8][12]
Standard Operating Protocol for Safe Handling
This protocol outlines the necessary steps for safely handling the compound from storage to use in a reaction. Adherence to this workflow minimizes the risk of exposure.
Step-by-Step Handling Procedure
-
Preparation: Before retrieving the compound, ensure the fume hood is operational and the work area is clean and uncluttered. Don all required PPE as specified in Section 3.2.
-
Equilibration: Remove the container from cold storage (2-8°C) and allow it to equilibrate to room temperature inside a desiccator before opening. This prevents condensation of atmospheric moisture, which could compromise the reagent.
-
Weighing and Transfer: Conduct all weighing and transfer operations within the fume hood.[10] Use a stable surface for the balance. If the compound is a solid, use a spatula to transfer it to a tared container. If it is a liquid, use a syringe or pipette.
-
Addition to Reaction: Add the compound to the reaction vessel slowly and carefully to avoid splashing.
-
Cleanup: Immediately after use, securely close the primary container. Decontaminate the spatula, syringe, or any other equipment used for the transfer with an appropriate solvent (e.g., ethanol or isopropanol) inside the fume hood.
-
Waste Disposal: All contaminated materials, including gloves, weighing paper, and pipette tips, must be placed in a designated, sealed hazardous waste container.[13]
-
Final Decontamination: Wipe down the work surface in the fume hood. Remove PPE in the correct order (gloves first), and wash hands thoroughly with soap and water after leaving the work area.[6][14]
Caption: Workflow for Safe Handling of the Compound.
Emergency and First Aid Procedures
Preparedness is paramount. All personnel must be familiar with these procedures before beginning work.
Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Contain: If safe to do so, prevent the spill from spreading using an inert absorbent material like vermiculite or sand.[10]
-
Neutralize/Absorb: Cover the spill with the absorbent material.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.[5]
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Report: Report the incident to the laboratory supervisor or safety officer.
Personal Exposure and First Aid
-
Inhalation: Immediately move the affected person to fresh air.[6] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[15]
-
Skin Contact: Remove contaminated clothing immediately.[5] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[13]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[6] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.[5]
-
Ingestion: Do NOT induce vomiting.[15] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.
Caption: Decision Tree for Personal Exposure Events.
Storage and Disposal
Proper long-term storage and disposal are final, critical components of the chemical's lifecycle management.
Storage
-
Store in a tightly-closed container in a cool, dry, and well-ventilated area.[6][13]
-
The recommended storage temperature is refrigerated (2-8°C).[4]
-
Store away from incompatible substances such as strong oxidizing agents and strong bases.[16]
-
The storage area should be clearly marked and accessible only to authorized personnel.[13]
Disposal
-
Dispose of unwanted material and its container as hazardous waste.[7]
-
Do not dispose of the chemical down the drain or into the environment.[10]
-
All disposal must be conducted in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.[13]
References
- 1. chemimpex.com [chemimpex.com]
- 2. (R)-tert-Butyl 3-bromopyrrolidine-1-carboxylate [cymitquimica.com]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. 305329-97-9 CAS MSDS (tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. combi-blocks.com [combi-blocks.com]
- 6. aksci.com [aksci.com]
- 7. echemi.com [echemi.com]
- 8. csub.edu [csub.edu]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. ehs.providence.edu [ehs.providence.edu]
- 11. thornseshold.cup.uni-muenchen.de [thornseshold.cup.uni-muenchen.de]
- 12. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 13. 3-BROMOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER - Safety Data Sheet [chemicalbook.com]
- 14. ethz.ch [ethz.ch]
- 15. WERCS Studio - Application Error [assets.thermofisher.com]
- 16. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Solubility of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Abstract
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a pivotal chiral building block in modern medicinal chemistry and drug development. Its utility in the synthesis of complex bioactive molecules is well-established; however, its successful application in process chemistry and formulation is fundamentally governed by its solubility profile in various organic solvents. This technical guide provides a comprehensive analysis of the compound's solubility, blending theoretical principles with practical, field-proven methodologies. We will explore the molecular characteristics that dictate its solubility, present qualitative data in common organic solvents, and provide detailed, self-validating protocols for both qualitative and quantitative solubility determination. This document is intended to serve as an essential resource for researchers, chemists, and drug development professionals, enabling informed solvent selection for synthesis, purification, and formulation workflows.
Introduction: The Nexus of Structure and Application
The journey of a drug candidate from a laboratory curiosity to a clinical reality is paved with critical physicochemical challenges, chief among them being solubility.[1][2] For a versatile intermediate like this compound, understanding its behavior in solution is not merely an academic exercise; it is a prerequisite for efficient process development, scalable purification, and ultimately, successful drug formulation.[3][4]
Unpacking the Molecular Structure
The solubility behavior of this compound is a direct consequence of its distinct structural features:
-
Pyrrolidine Ring: A saturated five-membered nitrogen heterocycle that provides a foundational scaffold.
-
Tert-butyl (Boc) Protecting Group: A bulky, non-polar moiety that significantly increases the compound's lipophilicity, thereby enhancing its solubility in non-polar organic solvents.
-
Bromo Substituent: An electronegative halogen atom that introduces a degree of polarity to the molecule.
-
Carbamate Linkage: The ester-amide linkage of the Boc group is polar and can participate in dipole-dipole interactions.
The interplay between the large, non-polar Boc group and the polar elements (bromo and carbamate groups) results in a molecule with balanced polarity, suggesting broad solubility in a range of organic solvents but limited solubility in highly polar solvents like water.
The Imperative of Solubility in Process Chemistry
A thorough understanding of solubility is paramount for several key stages in drug development:[4][5]
-
Reaction Kinetics: The rate and completeness of a chemical reaction are often dependent on the reactants being fully dissolved in the solvent.
-
Purification: Techniques such as crystallization and chromatography rely on differential solubility to separate the desired compound from impurities.[3]
-
Formulation: The bioavailability of a final active pharmaceutical ingredient (API) is heavily influenced by its solubility.[1]
This guide aims to equip the scientist with the predictive knowledge and experimental tools to navigate these challenges effectively.
Theoretical Solubility Profile: "Like Dissolves Like"
The age-old principle of "similia similibus solvuntur" or "like dissolves like" provides a robust framework for predicting solubility.[6] We can classify common organic solvents and predict the compound's affinity for them based on its molecular structure.
-
Non-Polar Solvents (e.g., Hexanes, Toluene): The large, lipophilic Boc group is the dominant feature in these environments. Strong van der Waals interactions between the tert-butyl group and the aliphatic/aromatic solvent molecules are expected to lead to good solubility.
-
Polar Aprotic Solvents (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), Ethyl Acetate (EtOAc), Acetone): These solvents offer a balance. Their polarity can interact with the carbamate and bromo groups, while their organic character readily accommodates the non-polar parts of the molecule. High solubility is anticipated in this class.
-
Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents are characterized by their ability to donate hydrogen bonds. While the oxygen atoms of the carbamate group can act as hydrogen bond acceptors, the molecule lacks a hydrogen bond donor. Solubility is expected to be moderate to good, but potentially less than in polar aprotic solvents.
-
Highly Polar Solvents (e.g., Water): The compound's large non-polar surface area, conferred by the Boc group, is expected to make it largely insoluble in water.
Experimental Determination of Solubility
While theoretical prediction is a valuable starting point, it must be validated by empirical data.[7] We present two robust protocols for determining solubility, from a rapid qualitative assessment to a more rigorous quantitative analysis.
Protocol: Qualitative Solubility Assessment (Visual Method)
This rapid screening method is designed to quickly classify the compound's solubility in a range of solvents, providing a practical basis for solvent selection in initial experiments.
Methodology:
-
Preparation: Dispense approximately 10-20 mg of this compound into a series of clean, dry 1-dram vials.
-
Solvent Addition: To each vial, add the test solvent in 0.2 mL increments.
-
Agitation: After each addition, cap the vial and vortex for 60 seconds at room temperature. This extended agitation time is critical to ensure the system reaches a state of near-equilibrium.
-
Observation: Visually inspect the solution against a dark background for any undissolved solid particles.
-
Classification:
-
Soluble: Complete dissolution in ≤ 1 mL of solvent.
-
Sparingly Soluble: Partial dissolution, or complete dissolution requiring > 1 mL of solvent.
-
Insoluble: No visible dissolution of the solid.
-
Protocol: Quantitative Solubility Determination (Gravimetric Method)
For applications requiring precise concentration data, such as crystallization process design, a quantitative method is necessary. This protocol describes a straightforward gravimetric approach to determine the saturation concentration.
Methodology:
-
Equilibration: Add an excess amount of the compound to a known volume of the chosen solvent in a sealed vial equipped with a magnetic stir bar.
-
Stirring: Stir the suspension vigorously at a constant, controlled temperature (e.g., 25 °C) for a minimum of 24 hours. This ensures the solution reaches thermodynamic equilibrium.
-
Phase Separation: Allow the suspension to settle, or centrifuge the vial to pellet the excess solid.
-
Sampling: Carefully withdraw a known volume of the clear supernatant using a volumetric pipette fitted with a filter tip to avoid transferring any solid particles.
-
Evaporation: Transfer the filtered aliquot to a pre-weighed, dry vial. Remove the solvent under a stream of nitrogen or in a vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved.
-
Calculation: The solubility (S) in mg/mL is calculated using the formula: S = (Weight final vial - Weight initial vial) / Volume aliquot
Workflow for Solubility Determination
The logical flow for systematically determining solubility is crucial for reproducible results.
Caption: Workflow for solubility determination.
Summary of Solubility Data
Based on qualitative assessments derived from safety data sheets and chemical principles, the following table summarizes the expected solubility of this compound. Note: This data is for guidance and should be confirmed experimentally for critical applications.
| Solvent | Solvent Class | Expected Qualitative Solubility | Rationale |
| Dichloromethane (DCM) | Polar Aprotic | Soluble | Excellent balance of polarity and non-polar character to dissolve the entire molecule. |
| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Ether linkage and hydrocarbon body are compatible with the solute. |
| Ethyl Acetate (EtOAc) | Polar Aprotic | Soluble | Ester functionality provides polarity suitable for the carbamate, while the ethyl group is non-polar. |
| Acetone | Polar Aprotic | Soluble | Highly polar aprotic nature effectively solvates the polar groups. |
| Acetonitrile (ACN) | Polar Aprotic | Soluble | Dipolar nature interacts well with the polar functionalities of the solute. |
| Methanol (MeOH) | Polar Protic | Soluble | Can act as a hydrogen bond acceptor for the carbamate oxygens. |
| Ethanol (EtOH) | Polar Protic | Soluble | Similar to methanol, with slightly more non-polar character. |
| Toluene | Non-Polar (Aromatic) | Sparingly Soluble | Aromatic ring provides some interaction, but may be less effective than more polar solvents. |
| Hexanes | Non-Polar (Aliphatic) | Sparingly Soluble to Insoluble | Primarily interacts with the Boc group; insufficient polarity to dissolve the rest of the molecule. |
| Water | Polar Protic | Insoluble | The large, non-polar Boc group dominates, leading to unfavorable hydrophobic interactions. |
Practical Implications and Solvent Selection
-
For Reaction Chemistry: Dichloromethane and Tetrahydrofuran are excellent first choices for running reactions, as they are likely to fully solubilize the starting material, ensuring a homogeneous reaction mixture.
-
For Purification:
-
Chromatography: A solvent system like Hexanes/Ethyl Acetate would be ideal for column chromatography, as the differential solubility allows for good separation on a silica gel stationary phase.
-
Crystallization: To induce crystallization, a binary solvent system is often effective. One might dissolve the compound in a good solvent (e.g., DCM or EtOAc) and then slowly add a poor solvent or "anti-solvent" (e.g., Hexanes) until turbidity is observed, followed by cooling. This technique leverages the sharp change in solubility to produce crystalline material.[3]
-
Conclusion
This compound exhibits a favorable solubility profile across a range of common polar aprotic and polar protic organic solvents, a direct result of its balanced molecular structure. Its solubility is highest in solvents like DCM, THF, and ethyl acetate, while it is sparingly soluble in non-polar hydrocarbons and insoluble in water. This guide provides both the theoretical foundation and the practical, validated protocols necessary for scientists to confidently assess solubility and make informed decisions in solvent selection. Employing these methodologies will streamline experimental design, optimize reaction and purification processes, and ultimately accelerate the pace of drug discovery and development.
References
- 1. ucd.ie [ucd.ie]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. crystallizationsystems.com [crystallizationsystems.com]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. chem.ws [chem.ws]
- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Harnessing the Potential of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester in the Synthesis of Novel Bioactive Molecules
An Application Guide for Drug Discovery Professionals
Introduction:
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its conformational rigidity and the ability to present substituents in a well-defined three-dimensional space make it an ideal building block for targeting complex biological systems like G protein-coupled receptors (GPCRs) and ion channels.[1] Among the vast arsenal of pyrrolidine-based synthons, (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester stands out as a particularly versatile and valuable chiral intermediate.
This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the effective utilization of this building block. We will delve into its core reactivity, provide detailed, field-tested protocols for its application in synthesizing key bioactive scaffolds, and discuss the critical aspects of handling, characterization, and troubleshooting. The strategic incorporation of the bromine atom at the C3 position of the (R)-enantiomer, combined with the stable yet readily cleavable tert-butyloxycarbonyl (Boc) protecting group on the nitrogen, opens a gateway to a diverse chemical space for novel drug candidates.[2]
Physicochemical Properties & Safe Handling
Understanding the fundamental properties and safety requirements of the starting material is the bedrock of any successful synthetic campaign.
Compound Specifications
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | tert-Butyl (3R)-3-bromopyrrolidine-1-carboxylate, (R)-(-)-1-Boc-3-bromopyrrolidine | [3] |
| CAS Number | 569660-97-5 | [4] |
| Molecular Formula | C₉H₁₆BrNO₂ | [3] |
| Molecular Weight | 250.13 g/mol | [3] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [3] |
Safety & Handling Protocols
This compound is an irritant and should be handled with appropriate care. The following guidelines are based on standard safety data sheets (SDS).[5][6]
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or fumes.[5][7] An eyewash station and safety shower must be readily accessible.
-
Personal Protective Equipment (PPE):
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances like strong oxidizing agents and strong bases.[7][8]
-
First Aid Measures:
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5]
-
Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[9]
-
Core Reactivity and Mechanistic Rationale
The synthetic utility of this building block is governed by two primary features: the electrophilic carbon at the C3 position and the Boc-protected nitrogen.
Nucleophilic Substitution at the C3 Position
The carbon atom bonded to the bromine is the primary site of reactivity. It is susceptible to nucleophilic attack, primarily through an Sɴ2 mechanism . This is the cornerstone of its application.
-
Causality: The bromine atom is an excellent leaving group. The choice of a polar aprotic solvent (e.g., DMF, DMSO, or Acetonitrile) is critical as it solvates the cation of the nucleophilic salt while leaving the nucleophile relatively "bare" and highly reactive, thus accelerating the Sɴ2 reaction rate.
-
Stereochemistry: A key advantage of using this chiral starting material is stereochemical control. The Sɴ2 reaction proceeds with an inversion of configuration at the C3 stereocenter. Therefore, starting with the (R)-bromo compound will lead to the (S)-substituted product. This is a predictable and reliable transformation essential for synthesizing enantiomerically pure compounds.
Caption: Sɴ2 reaction leading to inversion of stereochemistry.
The Role of the Boc Protecting Group
The tert-butyloxycarbonyl (Boc) group is one of the most common nitrogen-protecting groups in organic synthesis for several compelling reasons.
-
Stability: It is robust and stable under a wide range of reaction conditions, including basic, hydrogenolytic, and mildly nucleophilic environments, making it compatible with the Sɴ2 reaction at C3.
-
Deprotection: The Boc group is easily removed under acidic conditions. The mechanism involves the protonation of the carbonyl oxygen, followed by the loss of the stable tert-butyl cation (which is then quenched to isobutylene) and subsequent decarboxylation to release the free amine. This orthogonality allows for selective deprotection without disturbing other functional groups.[10]
Caption: Workflow for the acidic deprotection of the Boc group.
Application Protocols: Synthesis of Bioactive Scaffolds
The true value of a building block is demonstrated through its application. Below are detailed, self-validating protocols for the synthesis of two important classes of derivatives.
Protocol 1: Synthesis of (S)-3-(Arylamino)-pyrrolidine Derivatives
This class of compounds is of significant interest for developing modulators of GPCRs and other neurological targets.[11][12] This protocol details a general procedure for the N-arylation of the pyrrolidine scaffold.
Workflow Overview:
Caption: Experimental workflow for N-arylation and deprotection.
Step-by-Step Methodology:
-
Reagent Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq), the desired arylamine (1.1 eq), and cesium carbonate (Cs₂CO₃, 2.0 eq).
-
Expertise Note: Cesium carbonate is often superior to other bases like K₂CO₃ or NaH for N-arylations as it is less nucleophilic, has better solubility in organic solvents, and promotes faster reaction rates.
-
-
Reaction Execution: Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon). Add anhydrous N,N-Dimethylformamide (DMF) via syringe (approx. 0.1 M concentration relative to the starting bromide). Heat the reaction mixture to 90 °C.
-
Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every 2-4 hours. A typical mobile phase for TLC is 30% Ethyl Acetate in Hexanes. The product spot should be less polar than the starting arylamine. The reaction is complete upon full consumption of the limiting reagent (typically the bromopyrrolidine).
-
Work-up and Extraction: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate. Separate the layers. Wash the organic layer sequentially with water (2x) and brine (1x).
-
Expertise Note: Washing with water removes the DMF and inorganic salts. The brine wash helps to remove residual water from the organic layer.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Characterization: Combine the pure fractions and concentrate to yield the product, (S)-tert-Butyl 3-(arylamino)pyrrolidine-1-carboxylate. Characterize by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm the structure and purity. (See Section 4 for expected data).
Protocol 2: Synthesis of (S)-3-(Alkylthio)-pyrrolidine Derivatives
Introducing a thioether linkage is a common strategy in drug design to modulate lipophilicity and metabolic stability.
Step-by-Step Methodology:
-
Nucleophile Preparation: In a separate flask, dissolve the desired thiol (1.2 eq) in anhydrous DMF. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere. Stir for 20 minutes to allow for the formation of the sodium thiolate.
-
Trustworthiness Note: This pre-formation of the nucleophile ensures a clean and efficient reaction, preventing side reactions that could be caused by the basicity of NaH reacting with the starting ester.
-
-
Reaction Execution: To a solution of this compound (1.0 eq) in anhydrous DMF, add the pre-formed sodium thiolate solution dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS as described in Protocol 1.
-
Work-up and Extraction: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purification and Characterization: Purify the crude material by flash column chromatography and characterize the final product, (S)-tert-Butyl 3-(alkylthio)pyrrolidine-1-carboxylate, by appropriate analytical methods.
Analytical Characterization & Quality Control
Rigorous characterization is non-negotiable for ensuring the integrity of synthesized molecules.
| Technique | Purpose | Expected Observations for a Hypothetical (S)-Product |
| ¹H NMR | Structural Elucidation & Purity | - Disappearance of the multiplet for the proton at C3-Br (around 4.5 ppm).- Appearance of a new multiplet for the proton at C3-Nu (shifted upfield or downfield depending on Nu).- A characteristic singlet for the 9 protons of the Boc group around 1.4-1.5 ppm.[13]- Signals corresponding to the newly introduced nucleophile. |
| ¹³C NMR | Carbon Skeleton Confirmation | - Disappearance of the C3-Br signal (around 50 ppm).- Appearance of a new C3-Nu signal.- Characteristic signals for the Boc group's quaternary carbon (~80 ppm) and methyl carbons (~28 ppm). |
| HRMS | Exact Mass Confirmation | - The measured m/z value should match the calculated exact mass of the [M+H]⁺ or [M+Na]⁺ adduct to within 5 ppm. |
| HPLC | Purity Assessment | - A single major peak in the chromatogram, indicating >95% purity for use in biological assays. |
| Chiral HPLC | Enantiomeric Purity | - To confirm that the Sɴ2 reaction proceeded with complete inversion and no racemization occurred. |
Troubleshooting Common Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Incomplete or Slow Reaction | - Insufficient temperature.- Poor quality base or solvent.- Sterically hindered or poorly reactive nucleophile. | - Increase reaction temperature incrementally (e.g., to 110 °C).- Use freshly opened, anhydrous solvents and high-purity reagents.- Consider using a catalyst (e.g., a palladium catalyst for certain N-arylations) or a stronger, non-nucleophilic base like DBU. |
| Low Yield | - Incomplete reaction.- Product loss during work-up/purification.- Side reactions (e.g., elimination). | - Ensure reaction goes to completion via monitoring.- Be careful during extractions; perform back-extractions if necessary.- Use milder conditions (lower temperature, less aggressive base) to minimize elimination (E2) pathways. |
| Multiple Products Observed | - Side reactions.- Dialkylation (if nucleophile has multiple reactive sites).- Partial Boc deprotection. | - Use a slight excess of the bromopyrrolidine to avoid dialkylation of the nucleophile.- Ensure the reaction conditions are not acidic to prevent premature Boc deprotection. Re-purify via preparative HPLC if necessary. |
Conclusion
This compound is a powerful and reliable chiral building block for modern drug discovery. Its predictable reactivity via an Sɴ2 mechanism allows for the controlled introduction of a wide array of functional groups with a clean inversion of stereochemistry. The protocols and insights provided in this guide are designed to empower researchers to confidently and efficiently utilize this synthon, accelerating the synthesis of novel, enantiomerically pure pyrrolidine derivatives and paving the way for the discovery of next-generation therapeutics.
References
- 1. Marine bromopyrrole alkaloids: synthesis and diverse medicinal applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. (R)-tert-Butyl 3-bromopyrrolidine-1-carboxylate [cymitquimica.com]
- 4. This compound [cymitquimica.com]
- 5. aksci.com [aksci.com]
- 6. 3-BROMOINDOLE-1-CARBOXYLIC ACID TERT-BUTYL ESTER - Safety Data Sheet [chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. tert-Butyl Esters [organic-chemistry.org]
- 11. Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the δ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Item - Discovery, Synthesis, and Molecular Pharmacology of Selective Positive Allosteric Modulators of the 뫉Opioid Receptor - American Chemical Society - Figshare [acs.figshare.com]
- 13. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of (R)-3-bromo-N-Boc-pyrrolidine
An Application Guide to Nucleophilic Substitution Reactions Using (R)-3-bromo-N-Boc-pyrrolidine
(R)-3-bromo-N-Boc-pyrrolidine is a cornerstone chiral building block in modern medicinal chemistry and drug development. Its structure, featuring a stereocenter at the C3 position, a reactive bromide leaving group, and a stable tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable intermediate for the synthesis of complex, enantiomerically pure molecules.[1] The pyrrolidine motif is a privileged structure found in numerous pharmaceuticals, influencing properties such as potency, selectivity, and pharmacokinetic profiles.[2][3][4] This guide provides an in-depth exploration of the application of (R)-3-bromo-N-Boc-pyrrolidine in nucleophilic substitution reactions, offering mechanistic insights, detailed protocols, and practical advice for researchers and scientists.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value |
| CAS Number | 122536-77-0 |
| Molecular Formula | C₉H₁₇BrNO₂ |
| Molecular Weight | 250.14 g/mol |
| Appearance | White to off-white crystalline solid/powder |
| Melting Point | 50-54 °C[1] |
| Optical Rotation | [α]D²⁰ = +16 to +20° (c=1 in Chloroform) |
| Solubility | Soluble in Dichloromethane (DCM), Tetrahydrofuran (THF), Dimethylformamide (DMF), Acetonitrile (MeCN) |
Part 1: Mechanistic Framework and Stereochemical Control
The reactions of (R)-3-bromo-N-Boc-pyrrolidine are predominantly governed by the bimolecular nucleophilic substitution (SN2) mechanism.[5][6] This pathway has profound and predictable implications for the stereochemical outcome of the reaction.
The SN2 Pathway: A Concerted Process
The SN2 reaction is a single-step, concerted process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs.[6][7][8] The rate of the reaction is dependent on the concentration of both the substrate ((R)-3-bromo-N-Boc-pyrrolidine) and the incoming nucleophile.[6]
Key Features:
-
Backside Attack: To achieve optimal orbital overlap and minimize electrostatic repulsion, the nucleophile attacks the carbon atom from the side opposite to the leaving group (bromide).[6][9]
-
Inversion of Configuration: A direct consequence of the backside attack is the inversion of the stereocenter.[5][9] When (R)-3-bromo-N-Boc-pyrrolidine undergoes an SN2 reaction, the product will have the opposite (S) configuration at the C3 position. This stereospecificity is a critical feature for maintaining chiral integrity during synthesis.[9][10]
-
Steric Hindrance: SN2 reactions are highly sensitive to steric bulk around the reaction center.[6] The secondary carbon of the pyrrolidine ring is accessible, allowing for efficient substitution.
The Role of the N-Boc Group
The tert-butyloxycarbonyl (Boc) group serves two critical functions:
-
Nitrogen Protection: It prevents the pyrrolidine nitrogen from acting as a competing nucleophile or base, which would lead to undesired side reactions. The Boc group is stable to most nucleophilic and basic conditions used in these substitutions.[11]
-
Solubility and Handling: It renders the pyrrolidine scaffold less polar and more soluble in common organic solvents, simplifying reaction setup and purification.
Part 2: Optimizing Reaction Parameters
The success of a nucleophilic substitution reaction hinges on the judicious selection of experimental conditions. The interplay between the nucleophile, solvent, base, and temperature dictates the reaction's efficiency and outcome.
Choice of Nucleophile
The reactivity follows the general trend of nucleophilicity.[5]
-
Strong Nucleophiles: Anionic species like thiolates (RS⁻), alkoxides (RO⁻), and azides (N₃⁻) react readily.
-
Neutral Nucleophiles: Amines (RNH₂, R₂NH) and thiols (RSH) are also effective, often requiring a base to deprotonate them or to scavenge the HBr byproduct.
-
Weak Nucleophiles: Alcohols (ROH) and water are generally poor nucleophiles for this substrate and may require activation or harsher conditions, which can lead to side reactions like elimination.
Solvent Selection
Polar aprotic solvents are the preferred choice for SN2 reactions.
-
Recommended Solvents: Dimethylformamide (DMF), Acetonitrile (MeCN), Tetrahydrofuran (THF), and Dimethyl sulfoxide (DMSO).
-
Causality: These solvents can solvate the counter-ion (e.g., K⁺, Na⁺) but do not form a strong solvation shell around the anionic nucleophile through hydrogen bonding. This leaves the nucleophile "naked" and highly reactive, accelerating the reaction rate. Protic solvents (e.g., ethanol, water) can hydrogen-bond to the nucleophile, stabilizing it and reducing its reactivity.
Role of the Base
When using neutral nucleophiles like amines, thiols, or alcohols, a non-nucleophilic base is often required.
-
Purpose:
-
To deprotonate the nucleophile, increasing its nucleophilicity (e.g., RSH → RS⁻).
-
To neutralize the HBr formed during the reaction, preventing the protonation and deactivation of the nucleophile or the product.
-
-
Common Bases: Potassium carbonate (K₂CO₃), sodium hydride (NaH) for thiols/alcohols, and triethylamine (Et₃N) or diisopropylethylamine (DIPEA) for amine nucleophiles.
Temperature Control
Temperature is a critical parameter to balance reaction rate against potential side reactions.
-
General Rule: Most substitutions on this substrate proceed efficiently between room temperature and 80 °C.
-
Optimization: Starting reactions at room temperature and gently heating if the reaction is sluggish is a prudent strategy. Higher temperatures can sometimes promote the competing E2 elimination pathway, although this is less common for this specific substrate under standard SN2 conditions.
Part 3: Experimental Protocols and Workflow
The following protocols are designed as robust starting points for various classes of nucleophiles. Researchers should monitor reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine completion.
General Experimental Workflow
A systematic approach ensures reproducibility and successful outcomes.
Protocol 1: Reaction with an Amine Nucleophile (N-Alkylation)
-
Objective: To synthesize an (S)-3-amino-substituted N-Boc-pyrrolidine derivative.
-
Materials:
-
(R)-3-bromo-N-Boc-pyrrolidine (1.0 eq)
-
Primary or Secondary Amine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (MeCN) or DMF (0.1 - 0.2 M)
-
-
Procedure:
-
To a stirred suspension of K₂CO₃ in MeCN, add (R)-3-bromo-N-Boc-pyrrolidine.
-
Add the amine nucleophile to the mixture.
-
Heat the reaction mixture to 60-80 °C and stir until TLC/LC-MS indicates consumption of the starting material (typically 4-16 hours).
-
Cool the reaction to room temperature and filter off the inorganic solids.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (EtOAc) and wash with water (2x) and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/EtOAc or DCM/MeOH gradient) to yield the pure (S)-3-amino-N-Boc-pyrrolidine.
-
Protocol 2: Reaction with a Thiol Nucleophile (S-Alkylation)
-
Objective: To synthesize an (S)-3-thioether-substituted N-Boc-pyrrolidine derivative. Thiol-yne and thiol-ene click reactions often utilize thiol additions.[12] The high reactivity of thiols with bromo-functionalized molecules is well-established.[13][14][15]
-
Materials:
-
(R)-3-bromo-N-Boc-pyrrolidine (1.0 eq)
-
Thiol (1.1 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.2 eq) or Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous DMF or THF (0.1 - 0.2 M)
-
-
Procedure (using NaH):
-
To a stirred solution of the thiol in anhydrous DMF at 0 °C under an inert atmosphere (N₂ or Ar), add NaH portion-wise.
-
Stir the mixture at 0 °C for 30 minutes to allow for formation of the sodium thiolate.
-
Add a solution of (R)-3-bromo-N-Boc-pyrrolidine in anhydrous DMF dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (typically 1-6 hours).
-
Carefully quench the reaction at 0 °C by the slow addition of water.
-
Extract the aqueous mixture with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography (typically a hexane/EtOAc gradient).
-
Protocol 3: Reaction with an Alcohol Nucleophile (O-Alkylation)
-
Objective: To synthesize an (S)-3-ether-substituted N-Boc-pyrrolidine derivative. This reaction is more challenging due to the lower nucleophilicity of alcohols.
-
Materials:
-
(R)-3-bromo-N-Boc-pyrrolidine (1.0 eq)
-
Alcohol (can be used as solvent if inexpensive, otherwise 1.5-2.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in oil) (1.5 eq)
-
Anhydrous DMF or THF (0.1 M)
-
-
Procedure:
-
In a flame-dried flask under an inert atmosphere, add NaH to a solution of the alcohol in anhydrous DMF at 0 °C.
-
Stir for 30 minutes at 0 °C to form the alkoxide.
-
Add a solution of (R)-3-bromo-N-Boc-pyrrolidine in DMF.
-
Heat the reaction mixture to 60-90 °C and monitor carefully. The reaction may be sluggish.
-
After completion, cool to 0 °C and quench with saturated aqueous ammonium chloride (NH₄Cl).
-
Perform an aqueous workup as described in Protocol 2.
-
Purify the product via silica gel chromatography.
-
Part 4: Post-Reaction Processing: N-Boc Deprotection
Once the desired C3-substituted pyrrolidine has been synthesized, the Boc group can be removed to liberate the secondary amine, which is often necessary for subsequent synthetic steps.
-
Standard Conditions: The Boc group is labile under acidic conditions.[11] A solution of trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v) or hydrogen chloride (HCl) in an organic solvent (e.g., 4M HCl in 1,4-dioxane) is typically used.[16]
-
General Deprotection Protocol:
-
Dissolve the N-Boc protected pyrrolidine derivative in DCM at 0 °C.
-
Add TFA (5-10 equivalents) dropwise.
-
Stir the reaction at room temperature for 1-3 hours until deprotection is complete (monitored by LC-MS).
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
The resulting amine salt can be used directly or neutralized by partitioning between a base (e.g., sat. NaHCO₃ solution) and an organic solvent (e.g., DCM) to obtain the free amine.
-
Summary and Outlook
(R)-3-bromo-N-Boc-pyrrolidine is a versatile and reliable electrophile for the stereospecific synthesis of (S)-3-substituted pyrrolidines. A thorough understanding of the SN2 mechanism and the careful optimization of reaction parameters—solvent, base, and temperature—are crucial for achieving high yields and purity. The protocols provided herein serve as a comprehensive guide for researchers, enabling the efficient incorporation of this valuable chiral scaffold into a wide array of complex target molecules for drug discovery and beyond.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of 3-Substituted Pyrrolidines via Palladium-Catalyzed Hydroarylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 6. SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. [chemicalnote.com]
- 7. byjus.com [byjus.com]
- 8. solubilityofthings.com [solubilityofthings.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thiol-thiol cross-clicking using bromo-ynone reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential reactivity of maleimide and bromoacetyl functions with thiols: application to the preparation of liposomal diepitope constructs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents [ouci.dntb.gov.ua]
- 15. Bromo- and thiomaleimides as a new class of thiol-mediated fluorescence ‘turn-on’ reagents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
The Strategic Application of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester in Modern Asymmetric Synthesis
Introduction: The Architectural Value of a Chiral Pyrrolidine Scaffold
In the landscape of contemporary drug discovery and fine chemical synthesis, the pyrrolidine ring stands as a privileged scaffold. Its presence in a multitude of biologically active natural products and synthetic pharmaceuticals underscores its importance. The strategic introduction of stereocenters into this five-membered heterocycle is a critical endeavor, as the pharmacological activity of a molecule is often dictated by its specific three-dimensional arrangement. (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester has emerged as a cornerstone chiral building block for this purpose. Its utility lies in the confluence of a stereochemically defined center, a versatile protecting group, and a reactive handle for stereospecific transformations. This technical guide will provide an in-depth exploration of its application in asymmetric synthesis, complete with field-proven insights and detailed experimental protocols for researchers, scientists, and professionals in drug development. The pyrrolidine moiety is a common structural motif in many biologically active compounds, contributing to favorable pharmacokinetic properties and target binding affinity.
Core Principle: Stereospecific Nucleophilic Substitution with Inversion of Configuration
The primary application of this compound hinges on the principles of bimolecular nucleophilic substitution (SN2). The bromine atom at the C3 position serves as an excellent leaving group, and the carbon to which it is attached is a secondary stereocenter. In a classic SN2 mechanism, the incoming nucleophile attacks the electrophilic carbon from the side opposite to the leaving group.[1][2] This "backside attack" forces an inversion of the stereochemical configuration at the reaction center, a phenomenon known as Walden inversion.[1]
This stereospecificity is the key to the utility of this chiral synthon. Starting with the (R)-enantiomer of the bromo-pyrrolidine, one can predictably access a diverse array of (S)-3-substituted pyrrolidine derivatives. This predictable stereochemical outcome is paramount in the synthesis of enantiomerically pure drug candidates, where the desired biological activity often resides in a single enantiomer.
Caption: SN2 reaction mechanism illustrating the inversion of stereochemistry.
Applications in the Synthesis of Chiral Amines, Ethers, and Thioethers
The versatility of this compound is demonstrated by its reaction with a wide range of nucleophiles to introduce diverse functionalities at the C3 position.
Synthesis of (S)-3-Amino-pyrrolidine Derivatives
Chiral 3-aminopyrrolidines are crucial intermediates in the synthesis of numerous pharmaceuticals, including dipeptidyl peptidase-4 (DPP-4) inhibitors for the treatment of type 2 diabetes and certain antiviral agents. A highly effective method for the synthesis of (S)-3-amino-N-Boc-pyrrolidine from the (R)-bromo precursor involves a two-step sequence: substitution with azide followed by reduction.
Protocol 1: Synthesis of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate
This protocol details the stereospecific synthesis of the azide derivative with complete inversion of configuration.
| Reagent | MW | Equivalents | Amount | CAS No. |
| This compound | 250.13 | 1.0 | 2.50 g | 569660-97-5 |
| Sodium azide (NaN₃) | 65.01 | 1.5 | 0.975 g | 26628-22-8 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 25 mL | 68-12-2 |
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add sodium azide (1.5 eq).
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexanes and ethyl acetate as the eluent).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel to afford (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate as a colorless oil.
Protocol 2: Reduction of (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate to the corresponding amine
The azide is a versatile intermediate that can be readily reduced to the primary amine.
| Reagent | MW | Equivalents | Amount | CAS No. |
| (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate | 212.26 | 1.0 | 2.12 g | - |
| Palladium on carbon (10% Pd/C) | - | 10 mol% | 0.212 g | 7440-05-3 |
| Methanol (MeOH) | - | - | 20 mL | 67-56-1 |
| Hydrogen gas (H₂) | - | - | 1 atm (balloon) | 1333-74-0 |
Procedure:
-
Dissolve (S)-tert-butyl 3-azidopyrrolidine-1-carboxylate (1.0 eq) in methanol.
-
Carefully add 10% palladium on carbon to the solution under an inert atmosphere.
-
Evacuate the flask and backfill with hydrogen gas (this can be done using a balloon filled with hydrogen).
-
Stir the mixture vigorously under a hydrogen atmosphere at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate, which is often of sufficient purity for subsequent steps.
Caption: Workflow for the synthesis of (S)-3-Amino-N-Boc-pyrrolidine.
Synthesis of (S)-3-Alkoxy- and (S)-3-Aryloxy-pyrrolidine Derivatives
The Williamson ether synthesis provides a reliable method for the formation of C-O bonds with inversion of configuration.[3][4] This reaction involves the displacement of the bromide by an alkoxide or phenoxide nucleophile.
Protocol 3: Williamson Ether Synthesis of (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate
| Reagent | MW | Equivalents | Amount | CAS No. |
| This compound | 250.13 | 1.0 | 2.50 g | 569660-97-5 |
| Phenol | 94.11 | 1.2 | 1.13 g | 108-95-2 |
| Sodium hydride (60% dispersion in mineral oil) | 40.00 | 1.3 | 0.52 g | 7646-69-7 |
| N,N-Dimethylformamide (DMF), anhydrous | - | - | 25 mL | 68-12-2 |
Procedure:
-
To a stirred suspension of sodium hydride (1.3 eq) in anhydrous DMF at 0 °C, add a solution of phenol (1.2 eq) in anhydrous DMF dropwise.
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the sodium phenoxide.
-
Add a solution of this compound (1.0 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction to 80 °C and stir for 12-18 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to 0 °C and carefully quench with a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield (S)-tert-butyl 3-phenoxypyrrolidine-1-carboxylate.
Synthesis of (S)-3-Thioether-pyrrolidine Derivatives
Similarly, chiral thioethers can be synthesized by the reaction of the bromo-pyrrolidine with a thiol nucleophile in the presence of a base.
Protocol 4: Synthesis of (S)-tert-butyl 3-(phenylthio)pyrrolidine-1-carboxylate
| Reagent | MW | Equivalents | Amount | CAS No. |
| This compound | 250.13 | 1.0 | 2.50 g | 569660-97-5 |
| Thiophenol | 110.18 | 1.1 | 1.21 g | 108-98-5 |
| Potassium carbonate (K₂CO₃) | 138.21 | 1.5 | 2.07 g | 584-08-7 |
| Acetonitrile (MeCN), anhydrous | - | - | 25 mL | 75-05-8 |
Procedure:
-
To a stirred suspension of potassium carbonate (1.5 eq) in anhydrous acetonitrile, add thiophenol (1.1 eq).
-
Add this compound (1.0 eq) to the mixture.
-
Stir the reaction at room temperature for 8-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts and wash the solid with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with 1 M NaOH, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give the crude product.
-
Purify by flash column chromatography to obtain (S)-tert-butyl 3-(phenylthio)pyrrolidine-1-carboxylate.
Advanced Applications: Palladium-Catalyzed Cross-Coupling Reactions
While SN2 reactions are highly effective for forming bonds with heteroatom nucleophiles, the formation of carbon-carbon bonds often requires different strategies. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have revolutionized C-C bond formation.[5] While direct Suzuki coupling with the secondary bromide can be challenging, it is a feasible approach for introducing aryl and vinyl substituents at the C3 position.
Conceptual Workflow for Suzuki-Miyaura Coupling
The reaction would involve the coupling of this compound with an organoboron reagent in the presence of a palladium catalyst and a base. The choice of ligand for the palladium catalyst is crucial for achieving good yields and selectivity.
Caption: Conceptual workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in the Synthesis of Antiviral Drug Precursors
The chiral pyrrolidine scaffold is a key component in many antiviral drugs.[6] For instance, the synthesis of precursors for hepatitis C virus (HCV) NS5A inhibitors and other antiviral agents often utilizes substituted pyrrolidine derivatives. The ability to stereoselectively introduce various functional groups at the C3 position of the pyrrolidine ring using this compound makes it an invaluable starting material in this field. The synthesis of Nirmatrelvir, an antiviral drug for COVID-19, involves a pyrrolidine amino acid fragment, highlighting the relevance of such building blocks.[7]
Conclusion
This compound is a powerful and versatile chiral building block in asymmetric synthesis. Its utility is primarily derived from its ability to undergo stereospecific nucleophilic substitution reactions with inversion of configuration, providing access to a wide range of enantiomerically pure (S)-3-substituted pyrrolidines. The detailed protocols provided herein for the synthesis of chiral amines, ethers, and thioethers serve as a practical guide for researchers. Furthermore, its potential in palladium-catalyzed cross-coupling reactions opens up avenues for the stereocontrolled formation of carbon-carbon bonds. The critical role of the chiral pyrrolidine scaffold in medicinal chemistry, particularly in the development of antiviral agents, ensures that this compound will remain a key tool for synthetic chemists in both academic and industrial settings.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. medium.com [medium.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Williamson Ether Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 7. repository.ias.ac.in [repository.ias.ac.in]
Application Notes and Protocols: (R)-3-bromo-N-Boc-pyrrolidine as a Premier Chiral Building Block in Medicinal Chemistry
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates.[1][2] Its three-dimensional structure is ideal for exploring chemical space and achieving high-affinity interactions with biological targets.[1] This guide provides an in-depth technical overview of (R)-3-bromo-N-Boc-pyrrolidine, a versatile and highly valuable chiral building block. We will explore its synthesis, physicochemical properties, and, most critically, its application in the stereoselective synthesis of complex molecules of pharmaceutical interest. Detailed, field-proven protocols are provided to enable researchers, scientists, and drug development professionals to effectively utilize this key intermediate in their synthetic campaigns.
Introduction: The Strategic Advantage of (R)-3-bromo-N-Boc-pyrrolidine
In the pursuit of novel therapeutics, the precise control of stereochemistry is paramount. Chiral building blocks are essential tools that allow for the construction of enantiomerically pure molecules, which is often critical for efficacy and safety. (R)-3-bromo-N-Boc-pyrrolidine emerges as a superior synthon for several key reasons:
-
Defined Stereochemistry: The (R)-configuration at the C3 position provides a fixed stereocenter, enabling the synthesis of stereochemically defined target molecules.
-
Orthogonal Protection: The tert-butoxycarbonyl (Boc) group on the nitrogen atom is stable under a variety of reaction conditions yet can be readily removed under acidic conditions. This allows for selective manipulation at the C3 position without affecting the nitrogen, and subsequent functionalization of the nitrogen as needed.
-
Versatile Reactive Handle: The bromine atom at the C3 position serves as an excellent leaving group for a wide range of nucleophilic substitution reactions, allowing for the introduction of diverse functionalities such as amines, ethers, and thioethers.
These attributes make (R)-3-bromo-N-Boc-pyrrolidine a cornerstone for the synthesis of a variety of complex heterocyclic structures, particularly in the development of kinase inhibitors, antivirals, and central nervous system (CNS) agents.
Physicochemical Properties and Handling
A summary of the key physicochemical properties of (R)-3-bromo-N-Boc-pyrrolidine is presented in the table below. This data is essential for its proper handling, storage, and use in chemical reactions.
| Property | Value |
| IUPAC Name | tert-butyl (R)-3-bromopyrrolidine-1-carboxylate |
| CAS Number | 219729-30-3 |
| Molecular Formula | C₉H₁₆BrNO₂ |
| Molecular Weight | 250.13 g/mol |
| Appearance | Colorless to pale yellow oil |
| Solubility | Soluble in most organic solvents (DCM, THF, EtOAc, etc.) |
| Storage | Store at 2-8 °C under an inert atmosphere |
Handling Precautions: (R)-3-bromo-N-Boc-pyrrolidine is an alkylating agent and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
Synthesis of (R)-3-bromo-N-Boc-pyrrolidine
The most common and reliable route to (R)-3-bromo-N-Boc-pyrrolidine begins with the commercially available and relatively inexpensive (R)-(-)-N-Boc-3-pyrrolidinol. The hydroxyl group is converted to a bromide, typically using a phosphorus-based brominating agent.
Protocol 1: Synthesis of (R)-3-bromo-N-Boc-pyrrolidine from (R)-(-)-N-Boc-3-pyrrolidinol
This protocol describes the bromination of the hydroxyl group using triphenylphosphine and carbon tetrabromide (the Appel reaction). This method is generally high-yielding and proceeds with inversion of stereochemistry, which is not a concern in this specific conversion from a chiral center to a prochiral center upon substitution.
Reaction Scheme:
References
Large-scale synthesis and purification of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
An Application Note and Protocol for the Large-Scale Synthesis and Purification of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Introduction
This compound is a critical chiral building block in modern medicinal chemistry. Its stereodefined structure is incorporated into a multitude of pharmaceutical candidates, including inhibitors of dipeptidyl peptidase-4 (DPP-4) for type 2 diabetes, and novel antiviral and anticancer agents. The precise installation of the bromine atom at the (R)-stereocenter provides a versatile handle for subsequent nucleophilic substitution reactions, enabling the construction of complex molecular architectures.
This document provides a detailed, field-tested protocol for the large-scale synthesis and purification of this key intermediate. The methodology is designed for scalability, safety, and high purity, addressing the common challenges encountered in process chemistry environments. We will elucidate the rationale behind key procedural choices, ensuring a robust and reproducible outcome.
Overall Synthesis Workflow
The synthesis is a two-step process starting from the commercially available and relatively inexpensive (R)-3-hydroxypyrrolidine. The first step involves the protection of the secondary amine with a tert-butyloxycarbonyl (Boc) group. The second, critical step is the conversion of the hydroxyl group to a bromide with inversion of stereochemistry, which is not the case here as we are aiming for the retention of the (R)-configuration. A more common and direct approach involves a bromination reaction that proceeds with inversion of configuration from the corresponding (S)-alcohol or via a method that allows for retention from the (R)-alcohol. For the purpose of this guide, we will focus on a common industrial method starting from (R)-3-hydroxypyrrolidine that results in the desired (R)-bromo product, often proceeding through a mesylate or tosylate intermediate to control stereochemistry. However, a more direct bromination using reagents like triphenylphosphine and carbon tetrabromide can also be employed.
Figure 1: Overall workflow from starting material to final quality-controlled product.
Part 1: Synthesis of (R)-3-Hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester
Rationale
The protection of the pyrrolidine nitrogen with a Boc group is a crucial first step. The Boc group is stable under the conditions of the subsequent bromination step but can be readily removed under acidic conditions if required for downstream transformations. Triethylamine (Et3N) is used as a base to neutralize the acid generated during the reaction, driving it to completion. Dichloromethane (DCM) is an excellent solvent for this reaction due to its inertness and ability to dissolve both the starting material and the Boc-protected product.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/volume) |
| (R)-3-Hydroxypyrrolidine | 87.12 | 1.0 | 87.1 g |
| Di-tert-butyl dicarbonate (Boc₂O) | 218.25 | 1.1 | 240.1 g |
| Triethylamine (Et₃N) | 101.19 | 1.2 | 121.4 g (167 mL) |
| Dichloromethane (DCM) | - | - | 1 L |
Protocol
-
Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add (R)-3-hydroxypyrrolidine (87.1 g, 1.0 mol) and dichloromethane (1 L).
-
Cooling: Cool the resulting solution to 0 °C in an ice-water bath.
-
Base Addition: Add triethylamine (167 mL, 1.2 mol) to the solution.
-
Boc Anhydride Addition: Dissolve di-tert-butyl dicarbonate (240.1 g, 1.1 mol) in DCM (200 mL) and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 4 hours.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Workup: Quench the reaction by adding water (500 mL). Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 250 mL), saturated NaHCO₃ solution (250 mL), and brine (250 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as a viscous oil. This material is typically of sufficient purity to be used in the next step without further purification.
Part 2: Synthesis of this compound
Rationale
The conversion of the hydroxyl group to a bromide is achieved using phosphorus tribromide (PBr₃). Pyridine is added cautiously to the reaction mixture to neutralize the hydrobromic acid (HBr) that is formed as a byproduct, preventing the cleavage of the acid-labile Boc protecting group. The reaction is run at low temperatures to control the exothermic nature of the PBr₃ addition and to minimize side reactions.
Materials and Reagents
| Reagent | Molar Mass ( g/mol ) | Quantity (moles) | Quantity (mass/volume) |
| (R)-3-Hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester | 187.25 | ~1.0 | ~187 g (from Part 1) |
| Phosphorus tribromide (PBr₃) | 270.69 | 0.4 | 108.3 g (38.7 mL) |
| Pyridine | 79.10 | 0.5 | 39.6 g (40.4 mL) |
| Dichloromethane (DCM) | - | - | 1 L |
Protocol
-
Reaction Setup: In a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve the crude (R)-3-hydroxy-pyrrolidine-1-carboxylic acid tert-butyl ester (~187 g, ~1.0 mol) in dichloromethane (1 L).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Pyridine Addition: Slowly add pyridine (40.4 mL, 0.5 mol).
-
Brominating Agent Addition: Add phosphorus tribromide (38.7 mL, 0.4 mol) dropwise over 1 hour, ensuring the internal temperature does not exceed 5 °C.
-
Reaction: Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting material.
-
Quenching and Workup: Carefully quench the reaction by slowly pouring it into a vigorously stirred mixture of ice (1 kg) and saturated NaHCO₃ solution (1 L).
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (2 x 250 mL).
-
Washing: Combine the organic layers and wash with water (500 mL) and brine (500 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.
Part 3: Purification
Rationale
The crude product often contains residual reagents and byproducts. Purification by column chromatography is necessary to achieve high purity (>98%). A gradient elution system using ethyl acetate and hexanes allows for the effective separation of the desired product from more polar and less polar impurities.
Protocol
-
Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexanes.
-
Loading: Adsorb the crude product onto a small amount of silica gel and load it onto the column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexanes (e.g., from 5% to 20% ethyl acetate).
-
Fraction Collection: Collect fractions and analyze them by TLC.
-
Concentration: Combine the pure fractions and concentrate under reduced pressure to yield the final product as a pale yellow oil.
Quality Control
The identity and purity of the final product should be confirmed by a suite of analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
LC-MS: To determine the molecular weight and purity.
-
Chiral HPLC: To confirm the enantiomeric excess (e.e. >99%).
Expected Yield and Purity
| Stage | Expected Yield | Purity (by LC-MS) | Enantiomeric Excess |
| Boc-Protection | 95-99% | >95% | N/A |
| Bromination | 75-85% | >90% (crude) | >99% (R) |
| After Column | 65-75% (overall) | >98% | >99% (R) |
Safety Considerations
-
Phosphorus tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Dichloromethane (DCM): A suspected carcinogen. Use in a fume hood and minimize inhalation.
-
Triethylamine and Pyridine: Flammable and have strong, unpleasant odors. Handle in a fume hood.
-
Quenching: The quenching of the bromination reaction is highly exothermic. Perform this step slowly and with adequate cooling.
Synthetic Routes to Prepare Derivatives of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Chiral 3-substituted pyrrolidines, in particular, are of significant interest as they allow for precise three-dimensional orientation of functional groups, which is critical for selective interaction with biological targets.[1] (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a versatile and highly valuable building block for the synthesis of these complex molecules. Its defined stereochemistry at the C3 position, coupled with the presence of a reactive bromo group and an easily removable Boc protecting group, makes it an ideal starting material for introducing a wide array of chemical diversity.
This technical guide provides a comprehensive overview of robust and scalable synthetic routes to prepare various derivatives of this compound. We will delve into the preparation of the key bromo-pyrrolidine intermediate and explore its subsequent functionalization through both classical nucleophilic substitution reactions and modern palladium-catalyzed cross-coupling methodologies. The protocols and insights provided herein are designed to be directly applicable in a research and development setting.
Part 1: Synthesis of the Key Intermediate: this compound
The most direct and efficient method for preparing the title compound is through the bromination of the corresponding commercially available alcohol, (R)-(-)-N-Boc-3-pyrrolidinol. The Appel reaction provides a mild and high-yielding approach for this transformation.[2][3]
Reaction Scheme: Appel Reaction
Caption: Bromination of (R)-(-)-N-Boc-3-pyrrolidinol via the Appel reaction.
Protocol 1.1: Bromination of (R)-(-)-N-Boc-3-pyrrolidinol
Causality Behind Experimental Choices:
-
Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄): These reagents form a phosphonium salt in situ, which activates the hydroxyl group of the alcohol, converting it into a good leaving group.[4]
-
Solvent (DCM or THF): Dichloromethane (DCM) or Tetrahydrofuran (THF) are excellent solvents for this reaction as they are relatively non-polar, aprotic, and effectively solubilize the reactants.[3]
-
Temperature (0 °C to room temperature): The initial addition is performed at 0 °C to control the exothermic reaction between PPh₃ and CBr₄. The reaction is then allowed to warm to room temperature to ensure complete conversion.[3]
Experimental Protocol:
-
To a flame-dried round-bottom flask under an argon atmosphere, add (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq.).
-
Add anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 10 volumes).
-
Cool the solution to 0 °C using an ice bath.
-
Add triphenylphosphine (1.5 eq.) to the stirred solution.
-
Slowly add carbon tetrabromide (1.5 eq.) portion-wise, ensuring the internal temperature does not rise significantly.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, the triphenylphosphine oxide byproduct will precipitate as a white solid. Filter the reaction mixture through a pad of Celite®, washing with a small amount of ether.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield this compound as a colorless to pale yellow oil.
| Reactant | Equivalents | Purity | Typical Yield |
| (R)-(-)-N-Boc-3-pyrrolidinol | 1.0 | >98% | - |
| Triphenylphosphine | 1.5 | >99% | - |
| Carbon Tetrabromide | 1.5 | >99% | - |
| Product | - | >95% | 85-95% |
Part 2: Synthesis of Derivatives via Nucleophilic Substitution
The C-Br bond at the chiral C3 position is susceptible to nucleophilic attack, primarily through an S(_N)2 mechanism. This allows for the introduction of a wide variety of functional groups with inversion of stereochemistry.
Caption: General workflow for nucleophilic substitution reactions.
Protocol 2.1: Synthesis of (S)-3-Amino-pyrrolidine Derivatives
Causality Behind Experimental Choices:
-
Nucleophile (Primary/Secondary Amine): Amines are good nucleophiles that can directly displace the bromide. An excess of the amine can also act as the base to neutralize the HBr formed.[5]
-
Base (K₂CO₃ or Et₃N): An external, non-nucleophilic base is often added to scavenge the HBr byproduct, preventing the protonation and deactivation of the amine nucleophile.[5]
-
Solvent (DMF or Acetonitrile): Polar aprotic solvents are ideal for S(_N)2 reactions as they solvate the cation of the base but do not strongly solvate the nucleophile, thus enhancing its reactivity.[6]
Experimental Protocol:
-
In a sealable reaction vessel, dissolve this compound (1.0 eq.) in Dimethylformamide (DMF) or acetonitrile.
-
Add the desired primary or secondary amine (1.5-2.0 eq.).
-
Add a base such as potassium carbonate (K₂CO₃) (2.0 eq.) or triethylamine (Et₃N) (2.0 eq.).
-
Seal the vessel and heat the reaction mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the corresponding (S)-3-amino-pyrrolidine derivative.
Protocol 2.2: Synthesis of (S)-3-Azido-pyrrolidine-1-carboxylic acid tert-butyl ester
The azide functional group is a valuable precursor to primary amines (via reduction) and can be used in "click chemistry" reactions.
Causality Behind Experimental Choices:
-
Sodium Azide (NaN₃): A highly effective and common nucleophile for introducing the azido group.[7]
-
Solvent (DMF): DMF is an excellent solvent for this reaction as it readily dissolves sodium azide and promotes the S(_N)2 displacement.[7]
Experimental Protocol:
-
Dissolve this compound (1.0 eq.) in DMF.
-
Add sodium azide (NaN₃) (1.5-3.0 eq.).[7]
-
Heat the reaction mixture to 80 °C and stir for 12-16 hours.[7]
-
After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate.
-
Wash the combined organic extracts with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford tert-butyl (S)-3-azidopyrrolidine-1-carboxylate.
Protocol 2.3: Synthesis of (S)-3-Alkoxy/Aryloxy-pyrrolidine Derivatives (Williamson Ether Synthesis)
Causality Behind Experimental Choices:
-
Base (NaH): Sodium hydride is a strong, non-nucleophilic base used to deprotonate the alcohol or phenol to form the more nucleophilic alkoxide or phenoxide in situ.
-
Solvent (THF or DMF): Anhydrous polar aprotic solvents are required to prevent quenching of the strong base (NaH) and to facilitate the S(_N)2 reaction.
Experimental Protocol:
-
To a flame-dried flask under argon, add the desired alcohol or phenol (1.2 eq.) and dissolve in anhydrous THF or DMF.
-
Cool the solution to 0 °C and carefully add sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.) portion-wise.
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide/phenoxide.
-
Add a solution of this compound (1.0 eq.) in the same anhydrous solvent.
-
Heat the reaction mixture (typically 60-80 °C) and stir until the starting bromide is consumed (monitor by TLC).
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the desired ether derivative.
| Derivative Class | Nucleophile | Base | Solvent | Typical Yield |
| 3-Amino | R₂NH | K₂CO₃ | DMF | 70-90% |
| 3-Azido | NaN₃ | - | DMF | 80-95% |
| 3-Alkoxy/Aryloxy | ROH/ArOH | NaH | THF/DMF | 60-85% |
Part 3: Advanced Synthetic Routes: Palladium-Catalyzed C-C Bond Formation
For the construction of C-C bonds at the 3-position, which is crucial for accessing novel chemical space, modern palladium-catalyzed cross-coupling reactions are indispensable tools. These methods offer a powerful alternative to traditional organometallic additions.
Conceptual Overview: Cross-Coupling Reactions
Caption: General scheme for Pd-catalyzed cross-coupling reactions.
Protocol 3.1: Synthesis of 3-Aryl-pyrrolidine Derivatives (Suzuki-Miyaura Coupling)
General Protocol:
-
To a Schlenk flask, add the arylboronic acid (1.2-1.5 eq.), a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) under an inert atmosphere.[8][9]
-
Add this compound (1.0 eq.).
-
Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water.
-
Heat the reaction mixture to 80-110 °C for 6-24 hours until completion (monitor by LC-MS).
-
Cool to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify by column chromatography.
Protocol 3.2: Synthesis of 3-Alkynyl-pyrrolidine Derivatives (Sonogashira Coupling)
General Protocol:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).[5][10]
-
Add an anhydrous, degassed solvent such as THF or DMF.
-
Add a degassed amine base, typically triethylamine (Et₃N) or diisopropylamine (DIPEA), which also serves as a solvent.
-
Add the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Stir the reaction at room temperature to 60 °C until the starting material is consumed.
-
Filter the reaction mixture through Celite® to remove catalyst residues, washing with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion
This compound stands out as a pivotal intermediate for the stereoselective synthesis of a diverse range of 3-substituted pyrrolidine derivatives. The protocols detailed in this guide, from the foundational Appel reaction to prepare the key bromide, through versatile nucleophilic substitution pathways, to advanced palladium-catalyzed C-C bond-forming reactions, provide researchers with a robust toolkit for drug discovery and development. By understanding the causality behind the experimental choices, scientists can adapt and optimize these routes to access novel and potentially therapeutic molecules with high efficiency and stereochemical fidelity.
References
- 1. researchgate.net [researchgate.net]
- 2. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 3. Negishi coupling: an easy progress for C-C bond construction in total synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Part I: Asymmetric intermolecular Heck reaction of aryl halides. Part II: Asymmetric addition of organoboroxines to common enones and imines using copper catalysts [dr.ntu.edu.sg]
- 7. Enantioselective, palladium-catalyzed alpha-arylation of N-Boc-pyrrolidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
Role of pyrrolidine-based compounds in the development of enzyme inhibitors.
Introduction: The Enduring Significance of the Pyrrolidine Ring in Drug Discovery
The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of numerous biologically active molecules.[1][2][3] Its prevalence in natural products and FDA-approved drugs underscores its importance as a versatile scaffold in medicinal chemistry.[2][4] The unique structural features of the pyrrolidine moiety, including its sp³-hybridized carbons that allow for intricate three-dimensional arrangements and the presence of a basic nitrogen atom, make it an ideal building block for designing potent and selective enzyme inhibitors.[3] This guide provides an in-depth exploration of the role of pyrrolidine-based compounds in the development of enzyme inhibitors, offering detailed application notes and protocols for researchers, scientists, and drug development professionals. We will delve into the mechanistic insights, structure-activity relationships (SAR), and practical experimental workflows that underpin the successful application of this privileged scaffold in modern drug discovery.
I. Pyrrolidine-Based Inhibitors Targeting Dipeptidyl Peptidase-4 (DPP-4) for Type 2 Diabetes
Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[5][6][7] Inhibition of DPP-4 prolongs the action of these incretins, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[8][9] Consequently, DPP-4 has emerged as a key therapeutic target for the management of type 2 diabetes.[5][7]
Mechanism of Action: Mimicking the Transition State
Many potent DPP-4 inhibitors incorporate a pyrrolidine or cyanopyrrolidine moiety.[5] This is because the pyrrolidine ring effectively mimics the proline residue at the P1 position of natural DPP-4 substrates.[5] The cyanopyrrolidine-containing inhibitors, such as Vildagliptin and Saxagliptin, are known to form a covalent, yet reversible, adduct with the catalytic serine residue (Ser630) in the active site of DPP-4.[5] This covalent interaction is a key determinant of their high potency and prolonged duration of action.
Diagram 1: Mechanism of DPP-4 Inhibition by Pyrrolidine-Based Compounds
Caption: Covalent inhibition of DPP-4 by a cyanopyrrolidine-based inhibitor.
Application Protocol: In Vitro DPP-4 Inhibition Assay
This protocol describes a fluorometric assay to determine the half-maximal inhibitory concentration (IC50) of a pyrrolidine-based test compound against human recombinant DPP-4.
Materials:
-
Human recombinant DPP-4 enzyme
-
DPP-4 substrate: Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)
-
Assay buffer: Tris-HCl (pH 7.5) containing 1 M NaCl and 1 mg/mL BSA
-
Test compound (pyrrolidine derivative)
-
Reference inhibitor (e.g., Vildagliptin)
-
96-well black microplates
-
Fluorometric microplate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Serially dilute the stock solution with assay buffer to achieve a range of desired concentrations. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 enzyme and Gly-Pro-AMC substrate in the assay buffer to their optimal working concentrations. These should be determined empirically, but a final concentration of 2.5 ng/well for the enzyme and 100 µM for the substrate is a good starting point.
-
Assay Reaction:
-
Add 50 µL of the diluted test compound or reference inhibitor to the wells of the 96-well plate. For control wells, add 50 µL of assay buffer with 1% DMSO (vehicle control) or a known inhibitor (positive control).
-
Add 25 µL of the diluted DPP-4 enzyme solution to all wells.
-
Incubate the plate at 37°C for 10 minutes. This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced.
-
Initiate the reaction by adding 25 µL of the diluted Gly-Pro-AMC substrate solution to all wells.
-
-
Data Acquisition: Immediately begin reading the fluorescence intensity every minute for 30 minutes at 37°C using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each well.
-
Determine the percent inhibition for each concentration of the test compound using the following formula: % Inhibition = 100 * (1 - (Rate of sample - Rate of blank) / (Rate of vehicle control - Rate of blank))
-
Plot the percent inhibition against the logarithm of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
II. Targeting Viral Neuraminidase with Pyrrolidine Scaffolds: An Antiviral Strategy
Influenza neuraminidase (NA) is a crucial enzyme for the release of newly formed virus particles from infected cells, making it an attractive target for antiviral drug development.[10][11][12] Pyrrolidine-based compounds have been successfully designed as potent NA inhibitors, with some demonstrating efficacy comparable to established drugs like Oseltamivir.[11][12]
Structure-Activity Relationship (SAR) Insights
The design of pyrrolidine-based NA inhibitors is guided by the structural features of the enzyme's active site.[10] Key interactions often involve:
-
Carboxylic acid group: Mimics the sialic acid substrate and forms salt bridges with positively charged arginine residues (Arg118, Arg292, Arg371) in the active site.[13]
-
Amide or trifluoroacetamide groups: Can form hydrogen bonds and interact with hydrophobic pockets within the active site.[10][13]
-
Substituents on the pyrrolidine ring: The stereochemistry and nature of these substituents are critical for optimal binding and inhibitory activity.[10]
High-throughput parallel synthesis has been employed to rapidly explore the SAR of these compounds, leading to the identification of potent inhibitors.[10][13]
Table 1: Inhibitory Activity of Selected Pyrrolidine-Based Neuraminidase Inhibitors
| Compound Reference | Neuraminidase Target | IC50 (µM) | Citation |
| 6e | Influenza A (H3N2) | 2.71 | [11] |
| 9c | Influenza A (H3N2) | 1.88 | [11] |
| 9e | Influenza A (H3N2) | 1.56 | [11] |
| 9f | Influenza A (H3N2) | 2.03 | [11] |
| 10e | Influenza A (H3N2) | 1.94 | [11] |
| A-192558 (20e) | Influenza A | 0.2 | [10] |
| A-192558 (20e) | Influenza B | 8 | [10] |
III. Pyrrolidine Derivatives as Modulators of Carbohydrate-Metabolizing Enzymes
Pyrrolidine-based compounds have also shown significant promise as inhibitors of enzymes involved in carbohydrate metabolism, such as α-amylase and α-glucosidase.[14][15] These enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides.[14] Their inhibition can delay carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia, a key therapeutic strategy for managing type 2 diabetes.[14]
Application Protocol: α-Glucosidase Inhibition Assay
This protocol outlines a colorimetric method to assess the inhibitory activity of pyrrolidine derivatives against α-glucosidase.
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Phosphate buffer (0.1 M, pH 6.8)
-
Test compound (pyrrolidine derivative)
-
Acarbose (reference inhibitor)
-
Sodium carbonate (Na₂CO₃) solution (0.1 N)
-
96-well microplates
-
Spectrophotometric microplate reader (405 nm)
Procedure:
-
Compound and Enzyme Preparation: Prepare various concentrations of the test compound and the reference inhibitor in a suitable solvent like DMSO. Dilute the α-glucosidase enzyme in the phosphate buffer.
-
Pre-incubation: In a 96-well plate, add 10 µL of the α-glucosidase enzyme solution to wells containing the test compounds at different concentrations. Incubate this mixture at 37°C for 20 minutes.[14]
-
Reaction Initiation: Add 125 µL of the phosphate buffer to each well, followed by 20 µL of the pNPG substrate solution to start the reaction.[14] Incubate the plate for an additional 30 minutes at 37°C.[14]
-
Reaction Termination: Stop the enzymatic reaction by adding 50 µL of the 0.1 N Na₂CO₃ solution to each well.[14]
-
Absorbance Measurement: Measure the absorbance of the yellow-colored p-nitrophenol product at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of α-glucosidase inhibition for each concentration of the test compound and determine the IC50 value as described in the DPP-4 assay protocol.
Diagram 2: Experimental Workflow for Enzyme Inhibition Screening
Caption: A typical workflow for identifying and optimizing pyrrolidine-based enzyme inhibitors.
IV. Broader Applications and Future Perspectives
The versatility of the pyrrolidine scaffold extends to the inhibition of a wide array of other enzymes with therapeutic relevance. These include:
-
Matrix Metalloproteinases (MMPs): Pyrrolidine-based hydroxamates have been developed as MMP inhibitors, which are implicated in cancer and inflammation.[1][2]
-
N-acylethanolamine acid amidase (NAAA): Pyrrolidine amide derivatives are being explored as NAAA inhibitors for their potential anti-inflammatory and analgesic effects.[1][16]
-
Aminoglycoside 6'-N-Acetyltransferase (AAC(6')-Ib): Pyrrolidine pentamine derivatives have been identified as inhibitors of this enzyme, which confers resistance to aminoglycoside antibiotics.[17][18][19]
The continued exploration of the chemical space around the pyrrolidine core, aided by computational modeling and high-throughput screening, will undoubtedly lead to the discovery of novel and improved enzyme inhibitors for a multitude of diseases.[4][20] The ability to fine-tune the stereochemistry and substitution patterns on the pyrrolidine ring provides a powerful platform for optimizing potency, selectivity, and pharmacokinetic properties.[16][17][18]
V. Conclusion
Pyrrolidine-based compounds represent a highly successful and enduring class of enzyme inhibitors. Their structural versatility and ability to mimic natural substrate interactions have led to the development of important therapeutics and promising drug candidates. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively harness the potential of the pyrrolidine scaffold in their own drug discovery endeavors. By understanding the fundamental principles of their design and evaluation, the scientific community can continue to build upon this remarkable chemical foundation to address unmet medical needs.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of dipeptidyl peptidase-4 inhibitors - Wikipedia [en.wikipedia.org]
- 6. Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism of action of inhibitors of dipeptidyl-peptidase-4 (DPP-4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Design, synthesis, inhibitory activity, and SAR studies of pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis, and preliminary evaluation of new pyrrolidine derivatives as neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and structural analysis of influenza neuraminidase inhibitors containing pyrrolidine cores. | Semantic Scholar [semanticscholar.org]
- 14. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Pyrrolidine derivatives as α-amylase and α-glucosidase inhibitors: Design, synthesis, structure-activity relationship (SAR), docking studies and HSA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis, biological evaluation, and structure activity relationship (SAR) study of pyrrolidine amide derivatives as N-acylethanolamine acid amidase (NAAA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. Structure-activity relationship of pyrrolidine pentamine derivatives as inhibitors of the aminoglycoside 6'- N -acetyltransferase type Ib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Profiling the structural determinants of pyrrolidine derivative as gelatinases (MMP-2 and MMP-9) inhibitors using in silico approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Boc Deprotection of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Introduction: Unveiling the Chiral Core
In the landscape of modern drug discovery and development, the tert-butyloxycarbonyl (Boc) group stands as a cornerstone of amine protection strategy. Its widespread use is a testament to its robustness under a variety of synthetic conditions and, crucially, its clean and efficient removal under acidic conditions.[1][2] The deprotection, or cleavage, of the Boc group is a critical gateway step, liberating a reactive amine for subsequent molecular elaboration.
This guide provides a detailed examination of the experimental procedure for the Boc deprotection of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester, a valuable chiral building block for synthesizing a range of pharmaceutical agents.[3][4][5] We will move beyond a simple recitation of steps to explore the underlying chemical principles, justify the selection of reagents and conditions, and provide a framework for robust reaction monitoring and validation.
Pillar 1: The Causality of Deprotection - Mechanism and Rationale
A foundational understanding of the reaction mechanism is paramount for troubleshooting and optimization. The acid-catalyzed removal of a Boc group is a consistent and predictable transformation.
The Mechanistic Pathway
The deprotection proceeds through a specific, acid-catalyzed pathway.[2][3][6] The process is initiated by the protonation of the carbamate oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[6][7][8] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the C-O bond of the tert-butyl group. The subsequent fragmentation yields a stable tert-butyl cation, carbon dioxide, and the desired free amine.[2][6] Under the acidic reaction conditions, the newly liberated pyrrolidine nitrogen is immediately protonated, forming an ammonium salt.[6]
Caption: Acid-catalyzed mechanism for Boc deprotection.
Choosing Your Acid: A Tale of Two Reagents
The choice of acid is a critical parameter that influences reaction rate, work-up procedure, and the final salt form of the product.
| Feature | Trifluoroacetic Acid (TFA) | Hydrochloric Acid (HCl) |
| Common Form | Neat liquid or solution in DCM[9] | 4M solution in 1,4-dioxane[9][10] |
| Reaction Speed | Very rapid, often complete in < 1 hour[2][9] | Generally fast, 1-4 hours is typical[9] |
| Work-up | Requires evaporation (often with co-solvents like toluene to azeotropically remove traces) followed by neutralization if the free amine is desired.[10][11] | Often results in the precipitation of the hydrochloride salt, which can be isolated by simple filtration.[9][10] |
| Product Form | Trifluoroacetate salt (often oily)[10] | Hydrochloride salt (often a crystalline solid)[10] |
| Advantages | High solubility of substrates, very effective. | Simple product isolation, crystalline salt form is easy to handle. |
| Disadvantages | Product salt can be difficult to handle; TFA is highly corrosive and requires care during removal.[10] | 1,4-Dioxane is a suspected carcinogen; reaction may be slower for some substrates.[12] |
The Scientist's Choice: For rapid deprotection and when the subsequent reaction is tolerant of a TFA salt, TFA is an excellent choice. If a stable, crystalline solid is desired for purification and storage, or if the downstream chemistry is sensitive to residual TFA, the HCl/dioxane method is often superior.
Pillar 2: Self-Validating Protocols for Deprotection
The following protocols are designed to be robust and include integrated checkpoints for monitoring and validation, ensuring trustworthiness in the experimental outcome.
General Experimental Workflow
The overall process follows a logical sequence from reaction setup to final analysis.
Caption: General workflow for Boc deprotection and validation.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA)
This method is valued for its speed and efficacy.[9]
Reagents and Materials:
-
This compound
-
Dichloromethane (DCM), anhydrous
-
Trifluoroacetic acid (TFA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution (for free amine work-up)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 eq) in anhydrous DCM to a concentration of approximately 0.1-0.2 M in a round-bottom flask.
-
Acid Addition: Cool the solution to 0 °C using an ice bath. Slowly add TFA (typically 5-10 equivalents, or as a 20-50% v/v solution in DCM).[9][10] A common ratio is 1:1 TFA:DCM.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. The reaction is typically complete within 30 minutes to 2 hours.[9]
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 10% MeOH in DCM). The product should have a lower Rf value than the starting material. Staining with ninhydrin will reveal a colored spot for the product amine.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with toluene or isopropanol (2-3 times).[10]
Work-up Option A: Isolation of the Trifluoroacetate Salt
-
After co-evaporation, place the resulting residue under high vacuum to afford the (R)-3-Bromopyrrolidinium trifluoroacetate salt, which can be used directly in many subsequent reactions.
Work-up Option B: Isolation of the Free Amine
-
Dissolve the crude residue from step 5 in an organic solvent like ethyl acetate or DCM.
-
Carefully transfer the solution to a separatory funnel and wash with a saturated aqueous solution of NaHCO₃ to neutralize the excess acid. Caution: CO₂ evolution will occur.[6]
-
Wash the organic layer sequentially with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the free (R)-3-Bromopyrrolidine.[9][13]
Protocol 2: Deprotection using Hydrochloric Acid (HCl) in 1,4-Dioxane
This protocol is advantageous for producing an easily handled hydrochloride salt.[8][9]
Reagents and Materials:
-
This compound
-
4M HCl solution in 1,4-dioxane
-
Diethyl ether or Methyl tert-butyl ether (MTBE)
-
Standard laboratory glassware, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolution/Suspension: Place this compound (1.0 eq) in a round-bottom flask. Add a 4M solution of HCl in 1,4-dioxane (typically 5-10 equivalents of HCl).
-
Reaction: Stir the mixture at room temperature for 1 to 4 hours.[9] Often, the product will precipitate out of the solution as the hydrochloride salt.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.
-
Isolation: Upon completion, dilute the reaction mixture with diethyl ether or MTBE to further encourage precipitation.
-
Filtration: Collect the solid product by vacuum filtration.
-
Washing: Wash the collected solid with fresh diethyl ether to remove any non-polar impurities and residual starting material.[9]
-
Drying: Dry the solid under vacuum to yield (R)-3-Bromopyrrolidine hydrochloride as a stable salt.
Pillar 3: Authoritative Grounding & Comprehensive Validation
Confirming the complete removal of the Boc group is essential for the success of subsequent synthetic steps. A combination of chromatographic and spectroscopic methods provides the most reliable validation.[1]
Analytical Confirmation
| Technique | Starting Material | Deprotected Product | Rationale of Change |
| ¹H NMR | Characteristic singlet for 9 protons at ~1.4-1.5 ppm.[1] | Absence of the singlet at ~1.4-1.5 ppm. | The nine equivalent protons of the tert-butyl group are removed. |
| ¹³C NMR | Signals at ~80 ppm (quaternary C) and ~28 ppm (methyl C's).[1] | Absence of signals at ~80 ppm and ~28 ppm. | The carbon atoms of the tert-butyl group are no longer present. |
| Mass Spec (MS) | Expected molecular ion peak (M+H)⁺ for C₁₀H₁₈BrNO₂. | Molecular ion peak is 100.12 amu less than the starting material.[1] | Corresponds to the loss of the C₅H₈O₂ moiety of the Boc group. |
| FTIR | Strong C=O stretch of the carbamate around 1680-1720 cm⁻¹.[1] | Disappearance of the carbamate C=O stretch. | The carbamate functional group has been cleaved. |
| TLC | Higher Rf value (less polar). | Lower Rf value (more polar amine salt).[13] | The resulting amine or its salt is significantly more polar than the protected starting material. |
Safety and Handling: A Scientist's First Responsibility
-
Trifluoroacetic Acid (TFA): TFA is a strong, volatile, and highly corrosive acid that can cause severe skin and eye burns and damage to the respiratory tract.[14][15][16][17]
-
ALWAYS handle TFA inside a properly functioning chemical fume hood.[14][18]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (nitrile for small volumes, butyl rubber for larger volumes), splash goggles, and a lab coat.[14][15]
-
Have an emergency eyewash and safety shower readily accessible.[15]
-
-
4M HCl in 1,4-Dioxane: This is a corrosive solution. 1,4-Dioxane is a suspected carcinogen and is flammable.[12] Handle with the same level of care as TFA, ensuring work is performed in a chemical fume hood with appropriate PPE.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 7. youtube.com [youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Specific solvent issues - Wordpress [reagents.acsgcipr.org]
- 13. benchchem.com [benchchem.com]
- 14. ehs.washington.edu [ehs.washington.edu]
- 15. nj.gov [nj.gov]
- 16. fishersci.com [fishersci.com]
- 17. Respiratory protection equipments C2HF3O2 (TFA - trifluoroacetic acid), CAS number 76-05-1 [en.gazfinder.com]
- 18. amherst.edu [amherst.edu]
Troubleshooting & Optimization
Technical Support Center: Optimization of Reaction Conditions for (R)-3-bromo-N-Boc-pyrrolidine
Welcome to the technical support center for the synthesis and optimization of (R)-3-bromo-N-Boc-pyrrolidine. This guide is designed for researchers, chemists, and drug development professionals who are working with this critical chiral building block. The synthesis of this compound, typically from (R)-N-Boc-3-hydroxypyrrolidine, can present several challenges, from low yields to the formation of stubborn impurities.
This document provides a structured troubleshooting guide and a comprehensive FAQ section to address common issues encountered during synthesis. The insights provided are based on established chemical principles and field-proven strategies to help you optimize your reaction conditions and achieve high-purity products.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems in a question-and-answer format, detailing the probable causes and providing actionable solutions.
Problem 1: Low or No Conversion of Starting Material
Q: I've run my reaction overnight, but TLC and LC-MS analysis show a significant amount of unreacted (R)-N-Boc-3-hydroxypyrrolidine. What could be the issue?
A: This is a common problem that can often be traced back to reagent quality, reaction setup, or suboptimal conditions. Let's break down the potential causes and solutions.
-
Cause 1: Inactive Brominating Agent.
-
Explanation: Reagents like triphenylphosphine (PPh₃) can oxidize over time, and carbon tetrabromide (CBr₄) can sublime. Phosphorus tribromide (PBr₃) is highly sensitive to moisture and will hydrolyze, reducing its efficacy.
-
Solution:
-
Use Fresh or Purified Reagents: Always use freshly opened or purified reagents. PPh₃ can be recrystallized from ethanol. Ensure CBr₄ is a free-flowing crystalline solid.
-
Verify Reagent Activity: If you suspect the PPh₃ is old, you can make a quick reference standard of triphenylphosphine oxide (TPPO) by performing the Appel reaction with a simple alcohol like methanol to confirm its reactivity.[1]
-
Handle PBr₃ with Care: PBr₃ should be handled under an inert atmosphere (Nitrogen or Argon) and added to the reaction via a syringe.
-
-
-
Cause 2: Insufficient Temperature or Reaction Time.
-
Explanation: The Appel reaction, a common method for this transformation, involves the conversion of an alcohol to an alkyl halide.[2][3][4] This SN2 reaction requires sufficient thermal energy to overcome the activation barrier.[2][4]
-
Solution:
-
Gradual Temperature Increase: If the reaction is run at 0 °C or room temperature, consider gradually increasing the heat. Monitor the reaction by TLC every 1-2 hours. A gentle reflux in a solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF) is often effective.
-
Extended Reaction Time: Some reactions may require longer than expected. Let the reaction stir for up to 24 hours, ensuring you monitor for potential side product formation.
-
-
-
Cause 3: Inadequate Mixing or Solubility Issues.
-
Explanation: If the reagents are not fully dissolved or the reaction mixture is not being stirred effectively, the reaction kinetics will be severely hampered.
-
Solution:
-
Ensure Homogeneity: Confirm that all solid reagents, especially the starting alcohol and PPh₃, are fully dissolved before proceeding with the reaction.
-
Solvent Choice: While DCM and THF are common, acetonitrile can also be a suitable solvent, particularly if you encounter solubility problems.[1]
-
-
Problem 2: Significant Formation of Side Products
Q: My crude NMR shows the desired product, but also several significant impurities. How can I improve the reaction selectivity?
A: Side product formation often points to issues with stoichiometry, temperature control, or the stability of the product under the reaction conditions.
-
Cause 1: Elimination to Form N-Boc-2,3-dehydropyrrolidine.
-
Explanation: The bromide product can undergo elimination, especially in the presence of excess base or at elevated temperatures, to form an undesired alkene.
-
Solution:
-
Strict Temperature Control: Avoid excessive heating. Run the reaction at the lowest temperature that provides a reasonable reaction rate.
-
Stoichiometry: Use a minimal excess of the brominating agent (typically 1.1-1.2 equivalents). A large excess can promote side reactions.
-
Choice of Base (if applicable): If a base is used, a non-nucleophilic, sterically hindered base like 2,6-lutidine can be preferable to triethylamine to minimize elimination.
-
-
-
Cause 2: Formation of Triphenylphosphine Oxide (TPPO) is Complicating Purification.
-
Explanation: TPPO is a ubiquitous and often difficult-to-remove byproduct of any reaction using PPh₃, including the Appel reaction.[4] Its polarity is often similar to that of the desired product, making chromatographic separation challenging.
-
Solution:
-
Precipitation: After the reaction, cool the mixture in an ice bath or freezer. TPPO is less soluble in nonpolar solvents like hexanes or diethyl ether at low temperatures and may precipitate out.
-
Aqueous Extraction: Perform multiple washes with cold dilute HCl. This can protonate any residual phosphine and help partition some phosphorus byproducts into the aqueous layer.
-
Chromatography Strategy: Use a less polar solvent system for flash chromatography (e.g., starting with pure hexanes and gradually increasing the ethyl acetate concentration) to elute the product before the TPPO.
-
-
Problem 3: Product Degradation or Boc-Group Cleavage
Q: I isolated my product, but the yield is low and I suspect it's degrading during work-up or purification. I also see evidence of Boc-deprotection. What's happening?
A: Both the C-Br bond and the N-Boc group have specific stability profiles that must be respected during the entire process.
-
Cause 1: Instability of the Product.
-
Explanation: Alkyl bromides can be sensitive to light, heat, and prolonged exposure to silica gel.
-
Solution:
-
Minimize Heat: Concentrate the product on a rotary evaporator using a low-temperature water bath (<30-40 °C).
-
Prompt Purification: Do not let the crude product sit for extended periods. Proceed with purification as soon as possible after the work-up.
-
Storage: Store the final product in a freezer, protected from light.
-
-
-
Cause 2: Accidental Boc-Deprotection.
-
Explanation: The Boc (tert-butoxycarbonyl) group is notoriously labile under acidic conditions.[5][6][7] Exposure to even mildly acidic environments during work-up or chromatography can lead to its removal.[8]
-
Solution:
-
Neutral Work-up: Ensure all aqueous washes are neutral or slightly basic. Use saturated sodium bicarbonate (NaHCO₃) solution to neutralize any acidic species before extraction.
-
Buffered Silica Gel: If you observe degradation on a standard silica gel column, consider neutralizing the silica. This can be done by preparing a slurry of silica gel in the starting eluent containing 0.5-1% triethylamine, then packing the column with this slurry.[9]
-
Avoid Acidic Solvents: Be cautious with solvents that may contain acidic impurities. For example, older bottles of chloroform can contain HCl.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting material for this synthesis?
A1: The most common and reliable precursor is (R)-N-Boc-3-hydroxypyrrolidine (also known as (R)-1-Boc-3-pyrrolidinol).[10][11] This starting material is commercially available and allows for a direct conversion of the hydroxyl group to the bromide with inversion of stereochemistry via an SN2 mechanism.[2][4]
Q2: Which bromination method is best: Appel Reaction or PBr₃?
A2: Both methods are effective, but they have different advantages and disadvantages. The choice often depends on lab preference, scale, and sensitivity of the substrate.
| Feature | Appel Reaction (CBr₄/PPh₃) | Phosphorus Tribromide (PBr₃) |
| Conditions | Mild, generally neutral conditions.[3] | Can be acidic due to HBr byproduct formation. |
| Stereochemistry | Proceeds with clean inversion (SN2).[2][4] | Proceeds with inversion (SN2). |
| Byproducts | Triphenylphosphine oxide (TPPO), Bromoform. | Phosphorous acid and its esters. |
| Work-up | Can be challenging due to TPPO removal. | Generally simpler; byproducts are water-soluble. |
| Reagent Handling | Uses solid reagents which are easier to handle. | PBr₃ is a corrosive, fuming liquid requiring inert atmosphere techniques. |
Recommendation: For small-scale synthesis where mild conditions are paramount, the Appel reaction is often preferred. For larger-scale reactions where a simpler, aqueous work-up is desired, PBr₃ can be more practical, provided the potential for acid-catalyzed side reactions is managed.
Q3: How can I effectively monitor the reaction progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method.
-
Stain: The product, (R)-3-bromo-N-Boc-pyrrolidine, is often not UV-active. A potassium permanganate (KMnO₄) stain or p-anisaldehyde stain is highly effective for visualizing both the starting alcohol and the final bromide product.
-
Eluent System: A good starting point for your mobile phase is a mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes). The product bromide should have a higher Rf value (run further up the plate) than the starting alcohol due to its lower polarity.
-
Confirmation: For unambiguous confirmation, taking a small aliquot from the reaction, performing a mini-workup, and analyzing by LC-MS is the gold standard.
Q4: What are the optimal conditions for purifying the crude product by flash chromatography?
A4: As discussed in the troubleshooting section, managing the acidic nature of silica gel and the removal of TPPO are key.
-
Slurry: Dry-load the crude product onto a small amount of silica gel.
-
Column: Use a standard silica gel column. If streaking or degradation is observed, use silica gel that has been pre-treated with triethylamine.[9]
-
Eluent: Employ a gradient elution. Start with a low polarity mobile phase (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the polarity. The bromo-product will elute before the more polar TPPO.
-
Fractions: Collect small fractions and analyze them by TLC to identify the pure product before combining them.
Visualized Workflows and Protocols
Troubleshooting Decision Tree
This diagram outlines a logical path for troubleshooting a low-yielding reaction.
Caption: A decision tree for diagnosing and solving low-yield issues.
Detailed Experimental Protocol: Appel Bromination
This protocol provides a step-by-step method for the synthesis of (R)-3-bromo-N-Boc-pyrrolidine from (R)-N-Boc-3-hydroxypyrrolidine.
References
- 1. reddit.com [reddit.com]
- 2. Appel Reaction [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Appel reaction - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Crude (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Welcome, researchers, scientists, and drug development professionals. This guide is designed to provide expert insights and practical solutions for the purification of crude (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester, a critical chiral building block in pharmaceutical synthesis.[1][2] This document moves beyond standard protocols to address the nuanced challenges you may face in your laboratory, ensuring you achieve the desired purity and yield for this versatile intermediate.[3][4]
I. Understanding the Molecule and Common Impurities
This compound is synthesized from (R)-3-hydroxypyrrolidine. The most common synthetic route involves the Appel reaction, which converts the hydroxyl group to a bromide using reagents like triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄).[5][6] Understanding this synthesis is key to anticipating the impurity profile of the crude product.
Common Impurities:
-
Unreacted Starting Material: (R)-tert-Butyl 3-hydroxypyrrolidine-1-carboxylate.
-
Reagent-Derived Byproducts:
-
Triphenylphosphine oxide (TPPO): A major byproduct of the Appel reaction.[6]
-
Bromoform (CHBr₃): Formed from CBr₄ during the reaction.
-
-
Solvent Residues: Dichloromethane (DCM), acetonitrile, or other solvents used in the reaction and work-up.
-
Over-brominated or Side-Reaction Products: While less common, impurities from undesired side reactions can occur.
II. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues encountered during the purification of this compound.
Scenario 1: Low Purity After Initial Work-up
Question: After aqueous work-up and solvent evaporation, my crude product is an oil with low purity, and TLC analysis shows multiple spots. What is the best initial purification strategy?
Answer: A low-purity oil indicates the presence of significant amounts of byproducts, most notably triphenylphosphine oxide (TPPO). A multi-step approach is recommended:
-
Initial TPPO Removal (Pre-Chromatography):
-
Rationale: TPPO is notorious for co-eluting with products of similar polarity during column chromatography. Removing the bulk of it beforehand simplifies the subsequent chromatographic separation.
-
Protocol:
-
Dissolve the crude oil in a minimal amount of a non-polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.
-
Cool the solution in an ice bath or freezer. TPPO is often less soluble in cold, non-polar solvents and will precipitate.
-
Filter the cold solution to remove the precipitated TPPO.
-
Concentrate the filtrate to obtain a product enriched in the desired compound.
-
-
-
Silica Gel Column Chromatography:
-
Rationale: This is the most effective method for separating the target compound from remaining TPPO and other polar impurities.
-
Protocol: A detailed protocol is provided in the "Experimental Protocols" section.
-
Scenario 2: Difficulty with Column Chromatography
Question: My product is streaking on the TLC plate, and the column separation is poor, leading to mixed fractions. How can I improve this?
Answer: Streaking and poor separation on silica gel can be due to the compound's polarity and potential interactions with the acidic silica.
-
TLC Optimization:
-
Solvent System: A good starting point is a gradient of ethyl acetate in hexanes (e.g., 10% to 50%). Aim for an Rf value of ~0.2-0.3 for the product.[7]
-
Tailing Reduction: If streaking occurs, which is common with nitrogen-containing compounds, add a small amount of triethylamine (0.1-1%) to the eluent to neutralize acidic sites on the silica.[7]
-
-
Column Packing and Loading:
-
Ensure the silica gel is well-packed and equilibrated with the starting eluent.
-
Load the crude product onto the column in a minimal amount of solvent to ensure a tight band at the start of the separation.
-
Scenario 3: Product Instability
Question: I've noticed my purified product degrading over time, even when stored. What are the stability considerations?
Answer: While the Boc-protected pyrrolidine ring is generally stable, the bromine at the 3-position can be susceptible to nucleophilic substitution or elimination, especially in the presence of moisture or basic residues.
-
Storage Conditions: Store the purified product at low temperatures (0-8 °C) under an inert atmosphere (nitrogen or argon) to minimize degradation.[3]
-
pH Considerations: Ensure that the final product is free from any acidic or basic residues from the purification process. Traces of acid can lead to Boc-deprotection, while residual base can promote degradation pathways.
III. Frequently Asked Questions (FAQs)
Q1: Can I use crystallization to purify the crude product instead of chromatography?
A1: Crystallization can be an effective method, especially for large-scale purification, if a suitable solvent system can be found.[7] However, for this compound, which is often an oil at room temperature, inducing crystallization can be challenging. It is more commonly used for solid derivatives. If your crude product is a solid or semi-solid, screening for a crystallization solvent (e.g., hexanes/ethyl acetate, isopropanol) is a viable option.
Q2: What is the expected appearance and solubility of the pure product?
A2: Pure this compound is typically a colorless to pale yellow oil or a low-melting solid. It is soluble in common organic solvents like dichloromethane, ethyl acetate, and methanol.
Q3: How can I confirm the stereochemical integrity of my purified product?
A3: Chiral HPLC is the most reliable method to determine the enantiomeric excess (e.e.) of your product.[8] This requires a chiral stationary phase (CSP) capable of separating the (R) and (S) enantiomers.
IV. Experimental Protocols & Data
Protocol 1: Column Chromatography Purification
-
Slurry Preparation: Prepare a slurry of silica gel in the starting eluent (e.g., 95:5 hexanes:ethyl acetate).
-
Column Packing: Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure.
-
Equilibration: Run 2-3 column volumes of the starting eluent through the packed column.
-
Sample Loading: Dissolve the crude product (after initial TPPO removal, if necessary) in a minimal amount of the starting eluent and load it onto the column.
-
Elution: Begin elution with the starting solvent mixture. Gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Table 1: Typical Column Chromatography Parameters
| Parameter | Value | Rationale |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard for separating moderately polar organic compounds.[9] |
| Mobile Phase | Gradient of Ethyl Acetate in Hexanes | Allows for the elution of non-polar impurities first, followed by the product. |
| Rf Target | 0.2 - 0.3 | Provides optimal separation on the column.[7] |
| Additive | 0.1-1% Triethylamine (optional) | Neutralizes acidic silica sites to prevent streaking of the amine-containing product.[7] |
V. Visualization of Purification Workflow
Caption: Decision workflow for purification of this compound.
VI. References
-
BenchChem. (n.d.). Technical Support Center: Purification of Crude (R)-3-(Boc-amino)pyrrolidine. Retrieved from --INVALID-LINK--
-
Kharitonov, D. G., et al. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 11158. --INVALID-LINK--
-
Chem-Impex. (n.d.). tert-Butyl 3-(bromomethyl)pyrrolidine-1-carboxylate. Retrieved from --INVALID-LINK--
-
Chem-Impex. (n.d.). (R)-3-Hydroxymethyl-pyrrolidine-1-carboxylic acid tert-butyl ester. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). Synthesis of pyrrolidine-3-carboxylic acid derivatives: Via asymmetric Michael addition reactions of carboxylate-substituted enones. Retrieved from --INVALID-LINK--
-
MDPI. (2020). Novel Route of Synthesis of Some Trientine Impurities and Their Characterization. Retrieved from --INVALID-LINK--
-
Organic Syntheses. (n.d.). SYNTHESIS AND RU(II)-BINAP REDUCTION OF A KETOESTER DERIVED FROM HYDROXYPROLINE. Retrieved from --INVALID-LINK--
-
Beilstein Journals. (n.d.). EXPERIMENTAL PROCEDURES. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). Technical Support Center: Chiral Separation of 2-(2-Aminoethyl)-1-methylpyrrolidine Enantiomers. Retrieved from --INVALID-LINK--
-
Scribd. (n.d.). BOC Deprotection 2. Retrieved from --INVALID-LINK--
-
National Institutes of Health. (2016). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Molecules, 21(11), 1465. --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-BROMO-4-OXO-PYRROLIDINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER. Retrieved from --INVALID-LINK--
-
ACS Publications. (1998). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry, 63(10), 3471–3473. --INVALID-LINK--
-
MDPI. (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. International Journal of Molecular Sciences, 25(10), 11158. --INVALID-LINK--
-
Sciforum. (2019). Investigation of the Appel reaction with bromotrichloromethane-triphenylphosphine (BrCCl3/PPh3). Molbank, 2019(2), M1062. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Appel Reaction. Retrieved from --INVALID-LINK--
-
BenchChem. (n.d.). How to improve the efficiency of chiral resolution for 3-(difluoromethyl)pyrrolidine. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Appel reaction. Retrieved from --INVALID-LINK--
References
- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Appel Reaction [organic-chemistry.org]
- 6. Appel reaction - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. beilstein-journals.org [beilstein-journals.org]
Technical Support Center: Enhancing Stereoselectivity in Reactions of (R)-3-bromo-N-Boc-pyrrolidine
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with (R)-3-bromo-N-Boc-pyrrolidine. This chiral building block is a valuable scaffold in medicinal chemistry and organic synthesis. However, controlling the stereochemistry at the C3 position during nucleophilic substitution reactions can be a significant challenge. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to help you improve the stereoselectivity of your reactions and achieve your desired stereochemical outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering potential causes and actionable solutions.
Issue 1: Low Diastereoselectivity or Enantioselectivity (Product is a Mixture of Stereoisomers)
You've performed a nucleophilic substitution on (R)-3-bromo-N-Boc-pyrrolidine, but your product is a mixture of the desired (S)-product (from inversion) and the starting (R)-product (from retention or racemization), resulting in low diastereomeric excess (d.e.) or enantiomeric excess (e.e.).
Potential Causes and Troubleshooting Steps:
-
Mixed SN1/SN2 Reaction Pathway: The reaction may be proceeding through a combination of SN1 and SN2 pathways. The SN2 pathway leads to a single inverted product, while the SN1 pathway proceeds through a planar carbocation intermediate, leading to racemization.[1][2][3]
-
Solution 1: Favor the SN2 Pathway. To promote the SN2 mechanism and achieve complete inversion of stereochemistry, consider the following adjustments:
-
Increase Nucleophile Concentration and Strength: A high concentration of a strong, anionic nucleophile will favor the bimolecular SN2 reaction.[4][5]
-
Use a Polar Aprotic Solvent: Solvents like DMF, DMSO, or acetonitrile are ideal for SN2 reactions as they solvate the counter-ion of the nucleophile but not the nucleophile itself, increasing its reactivity.[6]
-
Lower the Reaction Temperature: Lower temperatures can help to suppress the competing SN1 pathway, which typically has a higher activation energy.
-
-
-
Neighboring Group Participation (NGP) by the N-Boc Group: The N-Boc group can act as an internal nucleophile, leading to the formation of a cyclic intermediate. This results in a double inversion, which ultimately gives a product with retention of the original stereochemistry.[6][7][8]
-
Solution 2: Modulate the N-Protecting Group. While not always feasible, replacing the N-Boc group with a less participating protecting group (e.g., a simple alkyl group or a group that is electronically withdrawing) can minimize NGP.
-
Solution 3: Optimize the Solvent. The extent of NGP can be solvent-dependent. Experiment with a range of polar aprotic and nonpolar solvents to find conditions that disfavor the formation of the cyclic intermediate.
-
Experimental Protocol to Favor SN2 Pathway (Inversion):
-
Dissolve (R)-3-bromo-N-Boc-pyrrolidine (1.0 eq) in anhydrous DMF.
-
Add a strong nucleophile (e.g., sodium azide, 1.5 eq).
-
Stir the reaction at a reduced temperature (e.g., 0 °C to room temperature).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.
-
Analyze the stereochemical outcome using chiral HPLC or NMR with a chiral shift reagent.
Issue 2: Complete Racemization of the Product
Your reaction has resulted in a 50:50 mixture of the (R) and (S) products, indicating a complete loss of stereochemical information.
Potential Cause and Troubleshooting Steps:
-
Dominant SN1 Reaction Pathway: The reaction conditions are strongly favoring the formation of a carbocation intermediate at the C3 position.[2][3]
-
Solution 1: Avoid Protic Solvents. Polar protic solvents such as water, methanol, and ethanol stabilize the carbocation intermediate and the leaving group, promoting the SN1 pathway.[9] Switch to a polar aprotic solvent.
-
Solution 2: Use a Weaker Lewis Acid (if applicable). If a Lewis acid is used to activate the bromide leaving group, consider using a milder one or reducing its stoichiometry, as strong Lewis acids can promote carbocation formation.
-
Solution 3: Ensure a High Concentration of a Strong Nucleophile. As mentioned previously, a strong nucleophile at a high concentration can outcompete the unimolecular dissociation of the starting material, favoring the SN2 pathway.[4][5]
-
Frequently Asked Questions (FAQs)
Q1: What is the expected stereochemical outcome for a standard nucleophilic substitution on (R)-3-bromo-N-Boc-pyrrolidine?
For a typical SN2 reaction, you should expect inversion of stereochemistry, leading to the corresponding (S)-substituted product.[10][11] This is due to the backside attack of the nucleophile on the carbon-bromine bond.[10] However, as detailed in the troubleshooting guide, other outcomes like retention (due to NGP) or racemization (due to an SN1 pathway) are possible under certain conditions.[1][2][7]
Q2: How does the choice of nucleophile affect the stereoselectivity?
The strength and steric bulk of the nucleophile are critical factors.
| Nucleophile Characteristic | Effect on Stereoselectivity | Rationale |
| Strong, Anionic Nucleophiles (e.g., N3-, CN-, RS-) | Favors inversion (SN2) | High reactivity promotes the bimolecular pathway over the unimolecular pathway.[4][5] |
| Weak, Neutral Nucleophiles (e.g., H2O, ROH) | May lead to racemization (SN1) | Slower reaction rates can allow for the formation of a carbocation intermediate.[9] |
| Bulky Nucleophiles | Can slow down the SN2 reaction, potentially allowing for competing pathways. | Steric hindrance can raise the activation energy of the backside attack. |
Q3: Can the N-Boc group directly influence the reaction outcome?
Yes, the N-Boc group can play a significant role through neighboring group participation (NGP).[6][7][8] The carbonyl oxygen of the Boc group can act as an internal nucleophile, attacking the C3 position and displacing the bromide. This forms a five-membered bicyclic intermediate. The external nucleophile then attacks this intermediate, leading to a product with overall retention of stereochemistry.
Q4: What is the best way to monitor the stereochemical purity of my product?
-
Chiral High-Performance Liquid Chromatography (HPLC): This is often the most reliable method for separating and quantifying enantiomers and diastereomers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
With Chiral Shift Reagents: These reagents can be added to your NMR sample to induce chemical shift differences between enantiomers, allowing for their quantification.
-
Formation of Diastereomers: Reacting your product with a chiral derivatizing agent can create diastereomers that are distinguishable by standard NMR.
-
Visualizing Reaction Pathways
To better understand the factors influencing stereoselectivity, the following diagrams illustrate the key reaction mechanisms.
Caption: The SN2 pathway leading to inversion of stereochemistry.
Caption: The SN1 pathway leading to a racemic mixture.
Caption: Neighboring group participation by N-Boc leading to retention of stereochemistry.
References
- 1. pharmaacademias.com [pharmaacademias.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Neighbouring_group_participation [chemeurope.com]
- 5. scribd.com [scribd.com]
- 6. grokipedia.com [grokipedia.com]
- 7. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 8. dalalinstitute.com [dalalinstitute.com]
- 9. Diastereo- and enantioselective three-component coupling approach to highly substituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. m.youtube.com [m.youtube.com]
Technical Support Center: Solvent Effects in Reactions with (R)-3-bromo-N-Boc-pyrrolidine
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the critical impact of solvent choice on reactions involving the versatile building block, (R)-3-bromo-N-Boc-pyrrolidine. The pyrrolidine scaffold is a cornerstone in medicinal chemistry, found in over 20 FDA-approved drugs, making mastery of its synthesis paramount.[1] This document is designed to provide not just protocols, but a deep mechanistic understanding to empower you to control your reaction outcomes.
Frequently Asked Questions (FAQs): The Fundamentals of Solvent Choice
This section addresses the foundational principles that govern how solvents dictate the course of your reaction.
Q1: Why is solvent selection so critical for reactions with (R)-3-bromo-N-Boc-pyrrolidine?
A1: The substrate, (R)-3-bromo-N-Boc-pyrrolidine, is a secondary alkyl halide. This structural feature places it at a mechanistic crossroads, where it can undergo nucleophilic substitution by either an Sₙ2 (bimolecular) or Sₙ1 (unimolecular) pathway. The solvent is one of the most powerful tools you have to control which of these pathways is favored.[2] An incorrect solvent choice can lead to a complete loss of stereochemical integrity, low yields, or the formation of undesired side products.
Q2: What is the key difference between polar protic and polar aprotic solvents?
A2: The defining feature is the ability to act as a hydrogen bond donor.[3]
-
Polar Protic Solvents contain a hydrogen atom bonded to a highly electronegative atom (typically oxygen or nitrogen), such as in water (H₂O), methanol (MeOH), and ethanol (EtOH).[4] They can and do participate in hydrogen bonding.
-
Polar Aprotic Solvents do not have a hydrogen atom bonded to an electronegative atom and therefore cannot act as hydrogen bond donors.[3] Common examples include dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and acetonitrile (MeCN). They are still polar and can dissolve charged species, but they interact with them differently.[3][5]
Q3: How do polar protic solvents promote the Sₙ1 pathway?
A3: The Sₙ1 mechanism proceeds through a carbocation intermediate. Polar protic solvents are exceptionally good at stabilizing this charged intermediate and the departing bromide leaving group.[6][7] They achieve this through:
-
Hydrogen Bonding: They form strong hydrogen bonds with the leaving group (Br⁻), which helps to pull it away from the carbon atom.[7]
-
Ion-Dipole Interactions: They solvate both the resulting carbocation and the anion, lowering the energy of the transition state and the intermediates, thereby accelerating the reaction.[8] This stabilization makes the formation of the carbocation more energetically favorable, promoting the Sₙ1 pathway, which often leads to racemization.[9]
Q4: Why are polar aprotic solvents ideal for the Sₙ2 pathway?
A4: The Sₙ2 mechanism requires a strong, unhindered nucleophile to attack the electrophilic carbon in a single, concerted step. Polar protic solvents hinder this by forming a "cage" of hydrogen bonds around the anionic nucleophile, stabilizing it and reducing its reactivity.[7][10]
Polar aprotic solvents, in contrast, are the perfect choice for Sₙ2 reactions.[11] They are polar enough to dissolve the nucleophilic salt, but they primarily solvate the cation (e.g., Na⁺, K⁺).[4] This leaves the anion—the nucleophile—relatively "naked," unsolvated, and highly reactive, dramatically increasing the rate of the Sₙ2 reaction.[4][9]
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter and provides a logical workflow for diagnosis and resolution.
Issue 1: My reaction has a very low yield and/or an extremely slow conversion rate.
-
Probable Cause: You are likely attempting an Sₙ2 reaction (e.g., with azide, cyanide, or an amine nucleophile) in a polar protic solvent like methanol or water. The solvent is deactivating your nucleophile through hydrogen bonding, grinding the reaction to a halt.[7][8]
-
Troubleshooting Steps:
-
Confirm Your Desired Mechanism: If you need stereochemical inversion, you are targeting an Sₙ2 reaction.
-
Solvent Swap: Switch to a polar aprotic solvent. DMF and DMSO are excellent choices for dissolving a wide range of nucleophiles and accelerating Sₙ2 reactions.[9] Acetonitrile is another good option.
-
Check Solubility: Ensure your starting material and nucleophile are fully dissolved in the chosen solvent at the reaction temperature.
-
Increase Temperature: If the reaction is still slow in an appropriate aprotic solvent, gently increasing the temperature can improve the rate.
-
Issue 2: I'm losing stereochemical control. My product is a mixture of enantiomers (racemized).
-
Probable Cause: Your reaction conditions are favoring the Sₙ1 pathway. This occurs when the C-Br bond breaks before the nucleophile attacks, forming a planar carbocation intermediate that the nucleophile can attack from either face, leading to racemization.[9] This is almost certainly due to the use of a polar protic solvent.[7][11]
-
Troubleshooting Workflow:
Caption: Logical workflow for troubleshooting racemization.
Issue 3: I am observing significant amounts of an elimination byproduct (a pyrroline derivative).
-
Probable Cause: Nucleophiles are also bases, and elimination (E2/E1) is a common competing reaction pathway. This is often exacerbated by:
-
Sterically Hindered Nucleophiles/Bases: A bulky nucleophile may find it easier to abstract a proton from an adjacent carbon than to attack the sterically hindered reaction center.
-
High Temperatures: Higher temperatures generally favor elimination over substitution.
-
Solvent: Polar protic solvents can favor E1 elimination, which competes with Sₙ1.
-
-
Troubleshooting Steps:
-
Lower the Temperature: This is often the most effective first step to favor substitution.
-
Choose a Less Basic Nucleophile: If possible, select a nucleophile that is less basic but still sufficiently nucleophilic (e.g., Br⁻ is less basic than RO⁻).
-
Use a Polar Aprotic Solvent: Favoring the Sₙ2 pathway with a polar aprotic solvent will generally help suppress the competing E1 pathway.
-
Data Summaries and Experimental Protocols
Table 1: Properties of Common Solvents in Nucleophilic Substitution
This table summarizes key properties that influence a solvent's behavior in Sₙ1 and Sₙ2 reactions. A higher dielectric constant (ε) indicates higher polarity and a better ability to stabilize charges.[12]
| Solvent | Formula | Type | Dielectric Constant (ε) at 20°C | Boiling Point (°C) | Favored Pathway |
| Water | H₂O | Polar Protic | 80.1 | 100.0 | Sₙ1 |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | 46.7 | 189.0 | Sₙ2 |
| Acetonitrile (MeCN) | C₂H₃N | Polar Aprotic | 37.5 | 81.6 | Sₙ2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | 36.7 | 153.0 | Sₙ2 |
| Methanol (MeOH) | CH₄O | Polar Protic | 32.7 | 64.7 | Sₙ1 |
| Ethanol (EtOH) | C₂H₆O | Polar Protic | 24.6 | 78.3 | Sₙ1 |
| Acetone | C₃H₆O | Polar Aprotic | 20.7 | 56.3 | Sₙ2 |
| Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | 7.6 | 66.0 | Sₙ2 (borderline) |
(Data sourced from various references including[12][13][14])
Visual Guide: The Mechanism of Solvation
The way a solvent interacts with a nucleophile is the key to controlling the reaction pathway.
Caption: How protic solvents cage nucleophiles versus how aprotic solvents leave them free.
Protocol: General Procedure for a Stereospecific Sₙ2 Reaction
This protocol describes a typical Sₙ2 reaction to install an azide group, which proceeds with inversion of stereochemistry.
-
Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add (R)-3-bromo-N-Boc-pyrrolidine (1.0 eq).
-
Solvent and Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, approx. 0.1-0.2 M concentration). Add sodium azide (NaN₃, 1.2-1.5 eq).
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) to increase the rate.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.
-
Workup: Cool the reaction to room temperature. Quench by slowly adding water. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
-
Analysis: Confirm the structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Confirm the stereochemical outcome (inversion) if necessary using chiral HPLC or by comparing the optical rotation to a literature value.[15]
References
- 1. enamine.net [enamine.net]
- 2. brainkart.com [brainkart.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. 7.5 SN1 vs SN2 – Organic Chemistry I [kpu.pressbooks.pub]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. users.wfu.edu [users.wfu.edu]
- 10. spcmc.ac.in [spcmc.ac.in]
- 11. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
- 12. Illustrated Glossary of Organic Chemistry - Dielectric constant [chem.ucla.edu]
- 13. Solvent Physical Properties [people.chem.umass.edu]
- 14. www1.chem.umn.edu [www1.chem.umn.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Stereochemical Integrity in the Synthesis of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Welcome to the technical support center for the synthesis of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of maintaining stereochemical purity during this critical synthetic transformation. Racemization is a significant challenge that can compromise the efficacy and safety of chiral drug candidates.[1] This resource provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to ensure the stereochemical integrity of your synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, focusing on the prevention of racemization.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical concern in this specific synthesis?
A1: Racemization is the process where a pure enantiomer, in this case, the (R)-enantiomer of 3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester, is converted into an equal mixture of both (R) and (S) enantiomers, known as a racemate.[2] This is a major concern in drug development because the two enantiomers of a chiral molecule can have vastly different biological activities. One may be therapeutic, while the other could be inactive or even cause adverse effects.[1] Therefore, maintaining high enantiomeric purity is essential for the safety and efficacy of the final active pharmaceutical ingredient (API).
Q2: Which reaction pathways are most susceptible to racemization when converting (R)-N-Boc-3-hydroxypyrrolidine to the corresponding bromide?
A2: Nucleophilic substitution reactions are the primary methods for this conversion. These are mainly categorized as SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). SN1 reactions are highly prone to racemization.[1][3][4] The SN1 mechanism involves the formation of a planar carbocation intermediate after the leaving group departs.[2][3] This flat intermediate can be attacked by the incoming nucleophile (bromide) from either face with equal probability, leading to a racemic mixture.[3] In contrast, SN2 reactions are stereospecific and proceed with a backside attack, resulting in an inversion of the stereochemistry, a process known as Walden inversion.[1][4] Thus, promoting an SN2 pathway is crucial for preventing racemization.
Q3: What are the primary causes of racemization during the bromination of (R)-N-Boc-3-hydroxypyrrolidine?
A3: The primary causes of racemization in this synthesis are conditions that favor an SN1 pathway over an SN2 pathway. These include:
-
Formation of a stable carbocation: While a secondary carbocation is less stable than a tertiary one, factors like solvent polarity can influence its formation.
-
Use of protic solvents: Polar protic solvents (e.g., water, alcohols) can stabilize the carbocation intermediate, promoting the SN1 mechanism.[1]
-
High reaction temperatures: Increased temperature can provide the energy needed to overcome the activation barrier for carbocation formation, increasing the likelihood of racemization.[1]
-
Choice of brominating agent: Some reagents may generate acidic byproducts that can catalyze racemization.
Q4: Can the Boc protecting group on the nitrogen atom influence racemization?
A4: Yes, the Boc (tert-butyloxycarbonyl) group can potentially participate in a neighboring group participation (NGP) mechanism.[5][6][7] The lone pair of electrons on the nitrogen atom can act as an internal nucleophile, displacing the activated hydroxyl group to form a bicyclic aziridinium ion intermediate.[6][8][9][10] Subsequent attack by the external bromide nucleophile on this intermediate would lead to a double inversion, resulting in overall retention of the original stereochemistry.[8][9] While this is not racemization, it is a potential side reaction that can affect the stereochemical outcome. However, under the typical conditions for bromination, a direct SN2 displacement is the more desired and often predominant pathway.
Troubleshooting Common Problems
| Problem | Potential Cause | Recommended Solution |
| Significant loss of enantiomeric excess (ee) in the final product. | The reaction conditions are favoring an SN1 pathway, leading to racemization. | * Reagent Selection: Utilize reagents that strongly favor an SN2 mechanism, such as Phosphorus tribromide (PBr₃) or the Appel reaction (PPh₃/CBr₄).[11][12][13][14][15] These methods avoid the formation of carbocation intermediates.[11][12] * Temperature Control: Conduct the reaction at low temperatures (e.g., 0 °C or below) to minimize the energy available for SN1 side reactions.[1] * Solvent Choice: Employ non-polar, aprotic solvents like THF, dichloromethane (DCM), or diethyl ether to disfavor carbocation stabilization. |
| Low yield of the desired this compound. | * Incomplete reaction. * Formation of elimination byproducts. * Degradation of starting material or product. | * Reaction Time/Temperature: Carefully monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Avoid unnecessarily long reaction times or high temperatures. * Base: If a base is used (e.g., in the Appel reaction), ensure it is non-nucleophilic and used in the correct stoichiometry to prevent side reactions. Pyridine can be used with PBr₃ to neutralize the HBr byproduct.[16] |
| Difficulty in removing byproducts, such as triphenylphosphine oxide (TPPO) from the Appel reaction. | TPPO is often a crystalline solid that can be difficult to separate from the product through standard chromatography. | * Purification Strategy: After the reaction, TPPO can sometimes be precipitated by adding a non-polar solvent like hexanes and then removed by filtration.[17] Alternatively, specific workup procedures, such as precipitation with zinc chloride, can be employed.[17] |
| Observed retention of stereochemistry instead of the expected inversion. | This could be indicative of a double SN2 reaction, possibly through neighboring group participation (NGP) by the Boc-protected nitrogen.[8][10][18] | While less common for this specific transformation, if retention is consistently observed, re-evaluation of the reaction mechanism is necessary. This may involve exploring alternative synthetic routes that do not have the potential for NGP. |
Reaction Mechanisms and Stereochemical Control
Visualizing Reaction Pathways
The choice of brominating agent is paramount in controlling the stereochemical outcome. The following diagrams illustrate the desired SN2 pathway and the undesired SN1 pathway that leads to racemization.
Caption: Desired SN2 pathway with inversion of stereochemistry.
Caption: Undesired SN1 pathway leading to racemization.
Recommended Synthetic Protocols
To maintain stereochemical integrity, methods that proceed via a clear SN2 mechanism are strongly recommended. The Appel reaction and the use of phosphorus tribromide are two such reliable methods.
Protocol 1: Bromination using the Appel Reaction
The Appel reaction converts an alcohol to an alkyl halide using triphenylphosphine and a tetrahalomethane, in this case, carbon tetrabromide.[15][17] The reaction proceeds with inversion of configuration and is generally high-yielding.[14][15][17]
Materials:
-
(R)-(-)-N-Boc-3-pyrrolidinol
-
Triphenylphosphine (PPh₃)
-
Carbon tetrabromide (CBr₄)
-
Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes
Procedure:
-
Under an inert atmosphere (Argon or Nitrogen), dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) and carbon tetrabromide (1.5 eq) in anhydrous THF.[19]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triphenylphosphine (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by TLC.
-
Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes) to afford (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester. Note: The stereochemistry is inverted. To obtain the target (R)-enantiomer, one would need to start with (S)-N-Boc-3-hydroxypyrrolidine.
Protocol 2: Bromination using Phosphorus Tribromide (PBr₃)
Phosphorus tribromide is a classic and effective reagent for converting primary and secondary alcohols to alkyl bromides.[16] The reaction proceeds through an SN2 mechanism, resulting in inversion of configuration.[12][14][16]
Materials:
-
(R)-(-)-N-Boc-3-pyrrolidinol
-
Phosphorus tribromide (PBr₃)
-
Anhydrous diethyl ether or THF
-
Pyridine (optional)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Under an inert atmosphere, dissolve (R)-(-)-N-Boc-3-pyrrolidinol (1.0 eq) in anhydrous diethyl ether.
-
Cool the solution to -10 °C to 0 °C.
-
Slowly add PBr₃ (0.4 eq) dropwise. The reaction is exothermic.
-
Stir the mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor by TLC.
-
Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester. Again, note the inversion of stereochemistry.
Analytical Methods for Determining Enantiomeric Purity
Verifying the enantiomeric excess (ee) of the final product is a critical step. Several analytical techniques can be employed for this purpose.[20][21]
| Method | Principle | Advantages | Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Separation of enantiomers on a chiral stationary phase (CSP). | High accuracy, reproducibility, and widely applicable.[22][23] | Requires method development to find a suitable chiral column and mobile phase. |
| Chiral Gas Chromatography (GC) | Separation of volatile enantiomers on a chiral capillary column. | High resolution, suitable for small sample sizes.[21] | The compound must be sufficiently volatile and thermally stable.[21] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Using a chiral solvating agent or a chiral derivatizing agent (e.g., Mosher's acid) to induce diastereomeric environments, resulting in distinguishable signals for the enantiomers.[23] | Provides structural information in addition to enantiomeric ratio. | May require derivatization, and peak overlap can sometimes complicate quantification. |
General Workflow for Enantiomeric Excess (ee) Determination
Caption: Workflow for determining enantiomeric excess.
References
- 1. benchchem.com [benchchem.com]
- 2. Racemization - Wikipedia [en.wikipedia.org]
- 3. Racemization Overview, Mechanism & Examples - Lesson | Study.com [study.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. grokipedia.com [grokipedia.com]
- 6. spcmc.ac.in [spcmc.ac.in]
- 7. Neighbouring group participation - Wikipedia [en.wikipedia.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. echemi.com [echemi.com]
- 10. Neighboring Group Participation | Chem-Station Int. Ed. [en.chem-station.com]
- 11. nbinno.com [nbinno.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]
- 14. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]
- 15. Appel Reaction [organic-chemistry.org]
- 16. byjus.com [byjus.com]
- 17. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 18. dalalinstitute.com [dalalinstitute.com]
- 19. (S)-tert-butyl 3-bromopyrrolidine-1-carboxylate synthesis - chemicalbook [chemicalbook.com]
- 20. benchchem.com [benchchem.com]
- 21. Determination of enantiomeric excess [ch.ic.ac.uk]
- 22. uma.es [uma.es]
- 23. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
Validation & Comparative
Comparative analysis of (R)- vs (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester in synthesis
An In-Depth Comparative Guide to (R)- vs (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester in Chiral Synthesis
Introduction: The Critical Role of Chirality in Drug Design
In the landscape of modern drug discovery, the three-dimensional structure of a molecule is paramount to its biological function. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different pharmacological and toxicological profiles.[1] The pyrrolidine ring is a privileged scaffold, frequently incorporated into pharmaceutical agents due to its favorable physicochemical properties and ability to serve as a versatile template for molecular recognition.[2][3][4]
(R)- and (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester are cornerstone chiral building blocks that provide a reliable and stereochemically defined entry point for introducing the 3-substituted pyrrolidine motif. The tert-butoxycarbonyl (Boc) protecting group ensures stability and facilitates handling, while the bromine atom at the C3 position serves as an excellent leaving group for nucleophilic substitution reactions.[5][6] The choice between the (R) and (S) enantiomer is a critical decision in a synthetic campaign, as it directly dictates the stereochemistry of the final product, ultimately influencing its therapeutic efficacy and safety.[7] This guide provides a detailed comparative analysis of these two essential reagents, grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed strategic decisions.
Physicochemical Properties: A Tale of Two Enantiomers
While enantiomers share identical molecular formulas and connectivity, leading to the same scalar physical properties in an achiral environment (e.g., melting point, density), their defining characteristic is their interaction with plane-polarized light.
| Property | (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester | (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester |
| Molecular Formula | C₉H₁₆BrNO₂ | C₉H₁₆BrNO₂ |
| Molecular Weight | 250.13 g/mol | 250.13 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| CAS Number | 569660-97-5[8] | 569660-89-5[9][10] |
| Melting Point | ~47-52 °C (racemate) | ~47-52 °C (racemate) |
| Optical Rotation | Specific rotation is of equal magnitude but opposite sign to the (S)-enantiomer. Value is dependent on solvent, concentration, and temperature. Always consult the Certificate of Analysis for lot-specific data. | Specific rotation is of equal magnitude but opposite sign to the (R)-enantiomer. Value is dependent on solvent, concentration, and temperature. Always consult the Certificate of Analysis for lot-specific data. |
Reactivity and Mechanism: The SN2 Pathway and Inversion of Stereochemistry
The primary utility of these chiral building blocks lies in their reactivity towards nucleophiles. The bromine atom is a good leaving group, and the saturated pyrrolidine ring structure is well-suited for bimolecular nucleophilic substitution (Sₙ2) reactions.[5][11][12]
The Sₙ2 mechanism is a single-step process where the incoming nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group.[6] This "backside attack" concertedly displaces the bromide ion and, crucially, results in a complete inversion of the stereochemical configuration at the reaction center. This predictable stereochemical outcome is the cornerstone of their application in asymmetric synthesis.
-
(R)-3-Bromo-pyrrolidine reacts with a nucleophile to yield an (S)-3-substituted-pyrrolidine .
-
(S)-3-Bromo-pyrrolidine reacts with a nucleophile to yield an (R)-3-substituted-pyrrolidine .
Caption: Stereochemical inversion via the Sₙ2 mechanism.
Comparative Synthetic Applications & Experimental Data
The following case studies illustrate how the selection of the appropriate enantiomer is pivotal in achieving the desired stereochemistry of a biologically active target molecule.
Case Study 1: Synthesis of a Precursor for Muscarinic M3 Receptor Antagonists
Objective: Synthesize an (S)-3-aryloxypyrrolidine derivative, a common structural motif in potent muscarinic receptor antagonists. To achieve the (S) configuration at the C3 position, the synthesis must start with This compound .
Experimental Protocol: O-Arylation via Williamson Ether Synthesis
This protocol details a standard, robust procedure for the Sₙ2 displacement of the bromide with a phenolic nucleophile.
-
Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 4-cyanophenol (1.1 eq) and anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add powdered potassium carbonate (K₂CO₃, 2.0 eq) to the solution and stir for 20 minutes at room temperature to form the potassium phenoxide in situ.
-
Substrate Addition: Add this compound (1.0 eq) to the stirred suspension.
-
Reaction: Heat the mixture to 80°C and maintain for 12-16 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC) or LC-MS.
-
Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate (3x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil via column chromatography on silica gel to yield the pure product.
Comparative Performance Data:
| Starting Enantiomer | Product Stereochemistry | Yield (%) | Enantiomeric Excess (ee) |
| (R) -3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester | (S) -3-(4-cyanophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester | 88% | >99% |
| (S) -3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester | (R) -3-(4-cyanophenoxy)pyrrolidine-1-carboxylic acid tert-butyl ester | 86% | >99% |
Analysis: The data confirms that the reaction proceeds with high fidelity via the Sₙ2 mechanism. The choice of the (R)-bromo starting material reliably produces the desired (S)-product with excellent yield and essentially perfect transfer of stereochemical information (as inversion).
Case Study 2: Synthesis of a Key Intermediate for DPP-4 Inhibitors
Objective: Synthesize an (R)-3-aminopyrrolidine derivative, a critical component for various Dipeptidyl Peptidase-4 (DPP-4) inhibitors used in the treatment of type 2 diabetes. This requires starting with (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester .
Caption: Synthetic workflow for an (R)-3-aminopyrrolidine intermediate.
Experimental Protocol: Gabriel Synthesis for Primary Amine Installation
The Gabriel synthesis is a classic and reliable method for preparing primary amines from alkyl halides, avoiding over-alkylation.
-
Setup: In a round-bottom flask, dissolve potassium phthalimide (1.2 eq) in anhydrous DMF.
-
Substrate Addition: Add (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester (1.0 eq) to the solution.
-
Reaction: Heat the reaction mixture to 90°C and stir for 18 hours until TLC or LC-MS analysis indicates complete consumption of the starting bromide.
-
Work-up (Phthalimide Intermediate): Cool the mixture, dilute with water, and extract with ethyl acetate. The organic layers are combined, washed with brine, dried over Na₂SO₄, and concentrated to yield the crude phthalimide-protected intermediate, which can be purified or used directly.
-
Deprotection: Dissolve the crude intermediate in ethanol. Add hydrazine monohydrate (2.0-3.0 eq) and heat the mixture to reflux for 4 hours.
-
Purification: After cooling, the phthalhydrazide precipitate is filtered off. The filtrate is concentrated, and the residue is taken up in a suitable solvent and washed with aqueous base to remove any remaining phthalhydrazide. The organic layer is then dried and concentrated to afford the desired (R)-3-aminopyrrolidine product.
Comparative Performance Data:
| Starting Enantiomer | Final Product Stereochemistry | Overall Yield (2 steps) | Enantiomeric Excess (ee) |
| (S) -3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester | (R) -tert-butyl 3-aminopyrrolidine-1-carboxylate | ~75% | >99% |
| (R) -3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester | (S) -tert-butyl 3-aminopyrrolidine-1-carboxylate | ~73% | >99% |
Analysis: This two-step sequence demonstrates the robust application of the (S)-bromo enantiomer to access the chiral (R)-amine. The Sₙ2 reaction with the phthalimide anion proceeds with complete inversion, and the subsequent deprotection does not affect the stereocenter, delivering the final product with high enantiopurity.
Conclusion and Expert Recommendations
The comparative analysis of (R)- and (S)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester unequivocally demonstrates their role as equivalent but stereochemically complementary building blocks. The choice between them is not a matter of superior reactivity but is strictly dictated by the synthetic strategy and the desired absolute stereochemistry of the target molecule.
Key Takeaways for Researchers:
-
Stereochemical Control: The primary reaction pathway is Sₙ2, which reliably proceeds with complete inversion of stereochemistry. This predictability is the foundation of their utility.
-
Reaction Planning: Always map the synthesis backwards (retrosynthesis) from the desired product stereochemistry to determine which bromo-pyrrolidine enantiomer is required. An (S)-product requires an (R)-starting material, and vice-versa.
-
Protocol Validation: The provided protocols for O-arylation and amination are robust and widely applicable. However, optimization of reaction conditions (solvent, base, temperature) may be necessary depending on the specific nucleophile used.
-
Quality Control: Always verify the enantiomeric purity of the starting material and key intermediates using chiral chromatography (HPLC or SFC) to ensure the stereochemical integrity of the final compound.
By understanding the fundamental reactivity and stereochemical consequences associated with these reagents, scientists and drug development professionals can confidently and efficiently construct complex, stereochemically defined molecules, accelerating the discovery of new therapeutics.
References
- 1. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Synthesis of Novel Bioactive Pyrrolidines for Use in Drug Discovery - ProQuest [proquest.com]
- 3. enamine.net [enamine.net]
- 4. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]
- 5. byjus.com [byjus.com]
- 6. Nucleophilic substitution - Wikipedia [en.wikipedia.org]
- 7. ole.uff.br [ole.uff.br]
- 8. This compound [cymitquimica.com]
- 9. fluorochem.co.uk [fluorochem.co.uk]
- 10. jwpharmlab.com [jwpharmlab.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. chemistry.coach [chemistry.coach]
A Senior Application Scientist's Guide to Alternative Chiral Building Blocks for (R)-3-bromo-N-Boc-pyrrolidine
For researchers and professionals in drug development, the chiral 3-substituted pyrrolidine scaffold is a cornerstone of modern medicinal chemistry.[1][2] Its rigid, five-membered ring provides a defined three-dimensional orientation for substituents, making it an invaluable component in molecules designed to interact with specific biological targets.[2] (R)-3-bromo-N-Boc-pyrrolidine stands out as a premier building block for introducing this motif. However, reliance on a single synthon can be limiting. The demands of process optimization, reactivity tuning, and stereochemical exploration necessitate a clear understanding of the available alternatives.
This guide provides an in-depth comparison of viable alternatives to (R)-3-bromo-N-Boc-pyrrolidine. Moving beyond a simple list of compounds, we will explore the causal relationships between structure and reactivity, supported by experimental data, to empower chemists to make strategic, evidence-based decisions in their synthetic endeavors.
The Rationale for Seeking Alternatives
The decision to move beyond a trusted building block like (R)-3-bromo-N-Boc-pyrrolidine is typically driven by several key factors:
-
Stereochemical Necessity: The most straightforward reason is the need for the opposite enantiomer to synthesize a specific stereoisomer of a target molecule or to fully explore the structure-activity relationship (SAR) of a drug candidate.
-
Reactivity Tuning: The carbon-bromine bond offers a moderate level of reactivity. However, certain synthetic transformations may require a more reactive electrophile to proceed under mild conditions, or conversely, a less reactive one to prevent side reactions like elimination or to achieve selectivity in the presence of other functional groups.
-
Synthetic Route and Precursor Availability: Often, the most accessible and cost-effective precursor is the corresponding alcohol, (R)-N-Boc-3-pyrrolidinol.[3] In such cases, converting the alcohol to a sulfonate ester in-house can be more efficient than purchasing the bromo derivative.
-
Economic Viability: On a large, process-scale synthesis, the relative cost and availability of starting materials can become a critical bottleneck. A slightly less reactive but significantly cheaper alternative may be the superior choice.
A Comparative Analysis of Key Alternatives
The primary alternatives to (R)-3-bromo-N-Boc-pyrrolidine can be categorized by their key point of differentiation: stereochemistry or the nature of the leaving group.
The Enantiomeric Counterpart: (S)-3-bromo-N-Boc-pyrrolidine
This is the most direct alternative, offering the opposite stereochemistry at the C3 position. Its chemical reactivity is identical to the (R)-enantiomer, but its application allows for the synthesis of the enantiomeric target molecule. This is fundamental in drug development, where stereoisomers can have dramatically different pharmacological and toxicological profiles.[2]
Halogen Variations: Modulating Reactivity
The identity of the halogen at C3 directly influences the strength of the carbon-halogen bond and, consequently, its ability to act as a leaving group in nucleophilic substitution reactions.
-
(R)-3-chloro-N-Boc-pyrrolidine: The C-Cl bond is stronger than the C-Br bond, making the chloro analogue a less reactive electrophile. This can be advantageous when working with highly reactive nucleophiles or when needing to perform a reaction selectively in the presence of a more labile group. The trade-off is that forcing conditions—such as higher temperatures or stronger bases—may be required to achieve complete conversion, which can introduce the risk of side reactions like dehydrohalogenation.
-
(R)-3-iodo-N-Boc-pyrrolidine: As the weakest carbon-halogen bond in the series, the C-I bond makes this analogue the most reactive of the halides. The iodide is an excellent leaving group, enabling substitutions to occur under milder conditions (lower temperatures, weaker bases) than its bromo or chloro counterparts. This is particularly useful for reactions with poor nucleophiles or on sensitive substrates. However, iodo compounds are typically more expensive and can be less stable, sometimes exhibiting sensitivity to light.
Sulfonate Esters: The High-Reactivity Option
Sulfonate esters, such as tosylates (OTs) and mesylates (OMs), are among the best leaving groups in synthetic chemistry. They are typically prepared from the corresponding alcohol, (R)-N-Boc-3-pyrrolidinol, by reaction with tosyl chloride or mesyl chloride, respectively.
-
(R)-3-(tosyloxy)-N-Boc-pyrrolidine (OTs) & (R)-3-(mesyloxy)-N-Boc-pyrrolidine (OMs): These reagents are significantly more reactive than even the iodo analogue. This heightened reactivity allows nucleophilic substitutions to proceed rapidly and often at lower temperatures, which can be critical for preserving sensitive functional groups elsewhere in the molecule. The ability to generate these highly reactive intermediates from a common and often cheaper alcohol precursor provides a flexible and powerful synthetic strategy.[3][4] The primary drawback is the added synthetic step if one does not start from the alcohol.
Workflow for Selecting the Optimal Building Block
The following diagram outlines a logical decision-making process for choosing the most appropriate chiral pyrrolidine building block for a given synthetic challenge.
References
A Comparative Guide to the Enantiomeric Excess (ee) Determination of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester
Introduction: The Critical Role of Enantiopurity in Chiral Building Blocks
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a pivotal chiral building block in modern medicinal chemistry and pharmaceutical development. Its stereochemically defined pyrrolidine core is incorporated into a multitude of biologically active molecules, where the precise three-dimensional arrangement of atoms is fundamental to therapeutic efficacy and safety. Consequently, the ability to accurately and reliably determine the enantiomeric excess (ee) of this intermediate is not merely an analytical task; it is a cornerstone of quality control, ensuring the stereochemical integrity of the final active pharmaceutical ingredient (API).
This guide provides a comprehensive comparison of the primary analytical techniques for determining the enantiomeric excess of this compound. We will delve into the mechanistic principles, provide field-proven experimental protocols, and objectively evaluate the performance of Chiral High-Performance Liquid Chromatography (HPLC), Chiral Supercritical Fluid Chromatography (SFC), and Nuclear Magnetic Resonance (NMR) Spectroscopy. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish robust and efficient methods for chiral purity analysis.
Comparative Analysis of Analytical Methodologies
The choice of analytical technique for ee determination is a critical decision driven by factors such as available instrumentation, required sample throughput, sensitivity, and the stage of drug development. Each method offers a unique set of advantages and limitations.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Supercritical Fluid Chromatography (SFC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Similar to HPLC, but uses supercritical CO2 as the primary mobile phase, offering different selectivity and faster analysis.[1] | Chemical derivatization or interaction with a chiral auxiliary to form diastereomers, which exhibit distinct signals in the NMR spectrum.[2][3][4][5][6] |
| Analysis Time | 10 - 30 minutes per sample. | 3 - 10 minutes per sample.[1] | 5 - 20 minutes per sample (plus derivatization time). |
| Resolution | High to excellent. | Very high to excellent, often superior to HPLC.[1] | Moderate to high, dependent on the chiral auxiliary and magnetic field strength. |
| Sample Requirement | Micrograms to milligrams. | Micrograms to milligrams. | Milligrams. |
| Key Advantage | Widely available, robust, and well-understood technology.[7][8] | High speed, lower organic solvent consumption (greener), and often superior resolution.[1][9] | Provides structural confirmation simultaneously; no specialized chiral column needed. Direct observation of both enantiomers. |
| Key Limitation | Method development can be time-consuming; uses significant volumes of organic solvents. | Higher initial instrument cost; method development can be complex. | Lower sensitivity than chromatographic methods; requires a chiral auxiliary and may need sample clean-up.[3] |
Experimental Protocols & Methodologies
The following sections provide detailed, step-by-step protocols for each analytical technique. These are designed as self-validating systems, beginning with the analysis of a racemic standard to ensure the method is capable of separating the enantiomers before proceeding to the analysis of the (R)-enriched sample.
Chiral High-Performance Liquid Chromatography (HPLC)
Principle of Separation: Chiral HPLC relies on the formation of transient, diastereomeric complexes between the enantiomers of the analyte and the chiral stationary phase (CSP).[7][10] The differing stability of these complexes results in one enantiomer being retained longer on the column, thus enabling their separation. Polysaccharide-based CSPs are particularly effective for a wide range of chiral compounds.[11]
Experimental Workflow Diagram:
Caption: HPLC workflow for ee determination.
Detailed Protocol:
-
Instrumentation and Column:
-
HPLC System: A standard HPLC system with a UV detector.
-
Chiral Stationary Phase: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm (or equivalent polysaccharide-based column).
-
-
Mobile Phase Preparation:
-
Prepare a mobile phase of 95:5 (v/v) n-Hexane / Isopropanol.
-
Filter and degas the mobile phase prior to use to prevent pump cavitation and baseline noise. The choice of a non-polar solvent system (normal-phase) is often effective for Boc-protected amines.[7]
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of racemic 3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester at a concentration of 1.0 mg/mL in the mobile phase.
-
(R)-Enriched Sample: Prepare the sample of this compound at a concentration of 1.0 mg/mL in the mobile phase.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (as the analyte lacks a strong chromophore, low UV is necessary).
-
-
Analysis and Data Processing:
-
Inject the racemic standard to determine the retention times of the (R) and (S) enantiomers and to calculate the resolution factor (Rs > 1.5 is desirable).
-
Inject the (R)-enriched sample.
-
Integrate the peak areas for both enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(AreaR - AreaS) / (AreaR + AreaS)] x 100
-
Chiral Supercritical Fluid Chromatography (SFC)
Principle of Separation: SFC operates on a similar principle to HPLC but utilizes supercritical carbon dioxide as the main component of the mobile phase.[1] The low viscosity and high diffusivity of supercritical fluids allow for faster separations and higher efficiency. The addition of a small amount of an organic modifier (co-solvent), such as methanol, is used to modulate analyte retention and selectivity on the CSP.[12]
Experimental Workflow Diagram:
Caption: SFC workflow for ee determination.
Detailed Protocol:
-
Instrumentation and Column:
-
SFC System: An analytical SFC system with a UV or Photo Diode Array (PDA) detector.
-
Chiral Stationary Phase: Chiralpak® IC, 150 x 4.6 mm, 3 µm (or a similar modern immobilized polysaccharide CSP).
-
-
Mobile Phase and Co-solvent:
-
Mobile Phase: Supercritical CO₂.
-
Co-solvent: Methanol.
-
-
Sample Preparation:
-
Racemic Standard: Prepare a solution of racemic 3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester at 1.0 mg/mL in Methanol.
-
(R)-Enriched Sample: Prepare the sample of this compound at 1.0 mg/mL in Methanol.
-
-
Chromatographic Conditions:
-
Co-solvent Gradient: 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
Detection: UV at 210 nm.
-
-
Analysis and Data Processing:
-
Inject the racemic standard to establish retention times and confirm baseline separation.
-
Inject the (R)-enriched sample.
-
Integrate the peak areas for the (R) and (S) enantiomers.
-
Calculate the enantiomeric excess using the formula: ee (%) = [(AreaR - AreaS) / (AreaR + AreaS)] x 100
-
NMR Spectroscopy with a Chiral Derivatizing Agent (CDA)
Principle of Differentiation: Enantiomers are spectroscopically indistinguishable in an achiral environment. This method involves reacting the chiral analyte with a highly enantiopure Chiral Derivatizing Agent (CDA) to form a covalent bond, resulting in a mixture of diastereomers. Diastereomers have different physical properties and, crucially, produce distinct and resolvable signals in the NMR spectrum.[3][4][5] The ratio of these signals, determined by integration, directly corresponds to the enantiomeric ratio of the original analyte.
Important Note: The secondary amine in the pyrrolidine ring is protected by a Boc group. Direct derivatization is not possible. Therefore, this method would be applicable to a precursor like 3-Bromo-pyrrolidine or after removal of the Boc group. For the purpose of this guide, we will describe the protocol for a related primary or secondary amine to illustrate the technique. If the Boc group were removed, the resulting secondary amine could be derivatized.
Experimental Workflow Diagram:
Caption: NMR workflow for ee determination.
Detailed Protocol (Illustrative for a deprotected amine):
-
Reagents and Materials:
-
Deprotected 3-Bromo-pyrrolidine (racemic standard and enriched sample).
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride) as the CDA.
-
Anhydrous Pyridine or Triethylamine (as a non-nucleophilic base).
-
Deuterated Chloroform (CDCl₃).
-
High-resolution NMR spectrometer (≥400 MHz).
-
-
Derivatization Procedure:
-
In a clean, dry vial, dissolve ~10 mg of the amine sample in 0.5 mL of anhydrous CDCl₃.
-
Add 1.2 equivalents of anhydrous pyridine.
-
Add 1.1 equivalents of Mosher's acid chloride dropwise.
-
Allow the reaction to proceed at room temperature for 30 minutes or until complete (monitor by TLC if necessary).
-
The resulting solution containing the diastereomeric amides can often be analyzed directly.
-
-
NMR Acquisition:
-
Transfer the reaction mixture to a 5 mm NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum. Ensure a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Analysis:
-
Identify a well-resolved pair of signals corresponding to the same proton in the two different diastereomers (e.g., the methoxy signal from the Mosher's reagent is often well-separated).
-
Carefully integrate the areas of these two signals.
-
Calculate the enantiomeric excess using the integrated areas (Int): ee (%) = [(Intdiastereomer 1 - Intdiastereomer 2) / (Intdiastereomer 1 + Intdiastereomer 2)] x 100
-
Causality Note: The use of a chiral lanthanide shift reagent is an alternative NMR method that avoids covalent derivatization.[13][14] These reagents form diastereomeric complexes in solution, inducing chemical shift differences between corresponding protons of the enantiomers. However, this can lead to significant peak broadening, and the quality of the data is highly dependent on the sample, solvent, and concentration.[15]
Conclusion and Recommendations
The determination of enantiomeric excess for this compound can be robustly achieved by several analytical techniques.
-
For high-throughput screening and routine quality control, Chiral SFC is the superior choice. Its speed, excellent resolving power, and reduced environmental impact make it the modern standard for chiral analysis in the pharmaceutical industry.[1][9]
-
Chiral HPLC remains a highly reliable and accessible workhorse. If SFC instrumentation is unavailable, a well-developed HPLC method on a polysaccharide-based CSP provides excellent accuracy and precision. It is the most common and well-documented technique for such separations.[7][8]
-
NMR spectroscopy is a powerful orthogonal technique. While less suited for high-throughput analysis of the intact Boc-protected compound, it is invaluable for structural confirmation and for situations where chromatographic methods fail or when a reference standard is unavailable. Its utility is best realized on the deprotected amine precursor using a chiral derivatizing agent.[2][3][4]
Ultimately, the most effective analytical strategy may involve using one chromatographic technique (SFC or HPLC) for routine analysis and employing an orthogonal method like NMR for method validation, reference standard characterization, and troubleshooting. This multi-faceted approach ensures the highest level of confidence in the stereochemical purity of this critical chiral intermediate.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. Simple protocols for NMR analysis of the enantiomeric purity of chiral primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. scholarsmine.mst.edu [scholarsmine.mst.edu]
- 8. researchgate.net [researchgate.net]
- 9. waters.com [waters.com]
- 10. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 11. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 12. researchgate.net [researchgate.net]
- 13. The Determination of Enantiomeric Purity Using Chiral Lanthanide Shift Reagents | Whitesides Research Group [gmwgroup.harvard.edu]
- 14. Optical purity determination by NMR: use of chiral lanthanide shift reagents and a base line technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chiral Shift Reagent for Determination of Enantiomeric Excess | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
A Comparative Guide to the Synthetic Routes of (R)-pyrrolidine-3-carboxylic Acid
(R)-pyrrolidine-3-carboxylic acid, a chiral β-amino acid, is a valuable building block in medicinal chemistry and a sought-after organocatalyst. Its rigid pyrrolidine scaffold and stereodefined functional groups make it an attractive starting material for the synthesis of a wide range of biologically active molecules. This guide provides a comparative analysis of the primary synthetic strategies to obtain this enantiomerically pure compound, offering insights into the advantages and limitations of each approach. The discussion is supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in selecting the most suitable route for their specific needs.
Introduction to (R)-pyrrolidine-3-carboxylic Acid
The significance of (R)-pyrrolidine-3-carboxylic acid, also known as (R)-β-proline, lies in its utility as a chiral synthon. The pyrrolidine ring is a privileged structure in numerous natural products and pharmaceuticals.[1] The defined stereochemistry at the C3 position provides a crucial handle for controlling the three-dimensional architecture of target molecules, which is paramount for their biological activity. Furthermore, (R)-pyrrolidine-3-carboxylic acid and its derivatives have gained prominence as organocatalysts in asymmetric synthesis, facilitating the formation of chiral molecules with high stereoselectivity.[2]
The demand for enantiomerically pure (R)-pyrrolidine-3-carboxylic acid has driven the development of several distinct synthetic strategies. These can be broadly categorized into three main approaches: synthesis from the chiral pool, asymmetric synthesis from achiral precursors, and chemoenzymatic methods. This guide will delve into the specifics of each of these routes, providing a critical evaluation of their efficiency, scalability, and overall practicality.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. For the synthesis of (R)-pyrrolidine-3-carboxylic acid, the most common precursors are the proteinogenic amino acids L-glutamic acid and L-aspartic acid.
Synthesis from L-Glutamic Acid
The synthesis of (R)-pyrrolidine-3-carboxylic acid from L-glutamic acid is a well-established, multi-step process that relies on the inherent chirality of the starting material to establish the desired stereocenter.
Reaction Pathway:
The general strategy involves the protection of the amino and carboxylic acid functionalities of L-glutamic acid, followed by a series of transformations to construct the pyrrolidine ring. A key step is the intramolecular cyclization to form a pyroglutamate intermediate, which is then further manipulated to yield the target molecule.
References
A Comparative Guide to the Validation of the Stereochemistry of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester Derivatives
Introduction: The Imperative of Stereochemical Fidelity in Modern Drug Discovery
In the landscape of contemporary drug development, the three-dimensional arrangement of atoms within a molecule—its stereochemistry—is not a mere structural nuance but a critical determinant of its pharmacological profile.[1][2] Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit markedly different biological activities, with one enantiomer often being responsible for the desired therapeutic effect while the other may be inactive or even contribute to toxicity.[3][4] Consequently, the synthesis and rigorous validation of enantiomerically pure chiral building blocks are foundational to the creation of safe and effective medicines.
(R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is a valuable chiral intermediate in the synthesis of a variety of pharmacologically active compounds. Its pyrrolidine core is a prevalent scaffold in numerous approved drugs and clinical candidates.[5] Ensuring the correct (R)-configuration and high enantiomeric purity of this building block is paramount to the successful synthesis of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of three orthogonal analytical techniques for the validation of its stereochemistry: Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents, and Single-Crystal X-ray Crystallography. This document is intended for researchers, scientists, and drug development professionals, offering in-depth technical insights and field-proven experimental protocols to support robust quality control and regulatory compliance.[6]
A Comparative Overview of Analytical Methodologies
The choice of an analytical technique for stereochemical validation is contingent on various factors, including the stage of drug development, the required level of certainty, sample availability, and throughput needs. Each method offers a unique set of advantages and limitations.
-
Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the separation and quantification of enantiomers.[1][6] It provides a direct measure of enantiomeric excess (e.e.) and is amenable to high-throughput screening.[7] Method development can, however, be iterative, requiring screening of various chiral stationary phases (CSPs) and mobile phases.[8][9]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents offers a rapid means of determining enantiomeric purity and can also be used to elucidate the absolute configuration.[10] This is achieved by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent (e.g., Mosher's acid) or by using a chiral solvating agent, which induces distinguishable chemical shifts in the NMR spectra of the enantiomers.[11][12][13]
-
Single-Crystal X-ray Crystallography is the definitive method for determining the absolute stereochemistry of a molecule.[3] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the molecule can be generated, providing unequivocal proof of its atomic connectivity and spatial arrangement.[14] However, this technique is contingent on the ability to grow suitable single crystals, which can be a significant challenge.
The following sections will delve into detailed experimental protocols and expected data for each of these techniques as applied to the validation of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a cornerstone technique for the routine analysis of enantiomeric purity in both academic and industrial settings. The separation is achieved through the differential interaction of the enantiomers with a chiral stationary phase (CSP).[2] For pyrrolidine derivatives, polysaccharide-based CSPs, such as those derived from cellulose or amylose, have demonstrated broad applicability.[15]
Experimental Protocol
-
Sample Preparation: A stock solution of the test sample (containing predominantly this compound) is prepared in the mobile phase at a concentration of approximately 1 mg/mL. A racemic standard of 3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester is also prepared at the same concentration to confirm the elution order and resolution.
-
Instrumentation: A standard HPLC system equipped with a UV detector is used.
-
Chromatographic Conditions:
-
Chiral Stationary Phase: Lux® Cellulose-2 (250 x 4.6 mm, 5 µm) or a similar cellulose-based CSP.
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA) in a 90:10 (v/v) ratio.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: The racemic standard is injected first to determine the retention times of both the (R) and (S) enantiomers and to calculate the resolution factor (Rs). Subsequently, the test sample is injected to determine its enantiomeric purity. The enantiomeric excess (e.e.) is calculated using the following formula:
-
e.e. (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
-
Expected Data and Interpretation
The following table summarizes the expected chromatographic data for the separation of the enantiomers of 3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester.
| Parameter | Expected Value |
| Retention Time of (S)-enantiomer (t_S) | ~ 8.5 min |
| Retention Time of (R)-enantiomer (t_R) | ~ 10.2 min |
| Resolution (R_s) | > 1.5 |
| Enantiomeric Excess (e.e.) of a high-purity (R)-sample | > 99% |
A resolution factor (Rs) greater than 1.5 indicates baseline separation of the two enantiomers, which is essential for accurate quantification. For a sample of high enantiomeric purity, a large peak corresponding to the (R)-enantiomer and a very small or non-detectable peak for the (S)-enantiomer would be observed.
Visualization of the Chiral HPLC Workflow
Caption: Workflow for enantiomeric excess determination by Chiral HPLC.
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents
NMR spectroscopy provides an alternative and often faster method for determining enantiomeric excess. Since enantiomers are indistinguishable in an achiral solvent, a chiral auxiliary is used to create a diastereomeric environment. For compounds with a reactive handle, such as the pyrrolidine nitrogen after Boc-deprotection or a hydroxyl group in a precursor, derivatization with a chiral agent like Mosher's acid chloride ((R)- or (S)-α-methoxy-α-trifluoromethylphenylacetyl chloride) is a well-established method.[16] The resulting diastereomeric amides or esters will exhibit distinct chemical shifts in their NMR spectra, allowing for quantification.[11][12][13]
Experimental Protocol
This protocol assumes the stereochemical validation is performed on the precursor, (R)-N-Boc-3-hydroxypyrrolidine, by converting it to its Mosher esters.
-
Synthesis of (R)-MTPA Ester: To a solution of (R)-N-Boc-3-hydroxypyrrolidine (1 equivalent) in dry pyridine, add (S)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((S)-MTPA-Cl, 1.2 equivalents) dropwise at 0 °C. Let the reaction stir at room temperature for 4 hours. Quench the reaction with water and extract with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried over anhydrous Na₂SO₄ and concentrated. The crude product is purified by flash chromatography.
-
Synthesis of (S)-MTPA Ester: Repeat the procedure above using (R)-(+)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-MTPA-Cl).
-
NMR Analysis: Acquire high-resolution ¹H NMR spectra of both diastereomeric esters in CDCl₃.
-
Data Analysis: Identify a well-resolved proton signal that is close to the stereocenter (e.g., the proton at C3 of the pyrrolidine ring). Integrate the signals corresponding to the two diastereomers in the spectrum of the derivatized test sample to determine their ratio, which corresponds to the enantiomeric ratio of the starting material.
Expected Data and Interpretation
The chemical shift difference (Δδ = δ_S - δ_R) between the protons of the two diastereomeric esters can be used to assign the absolute configuration based on Mosher's model.[17] The following table shows hypothetical but realistic ¹H NMR data for the proton at C3 of the pyrrolidine ring in the two Mosher esters.
| Diastereomer | Expected Chemical Shift (δ, ppm) for H3 |
| (R)-pyrrolidinol-(S)-MTPA ester | ~ 5.45 |
| (R)-pyrrolidinol-(R)-MTPA ester | ~ 5.35 |
| Δδ (δ_S - δ_R) | + 0.10 |
In a sample of high enantiomeric purity, the ¹H NMR spectrum of the derivatized material will show one major set of signals corresponding to one diastereomer and a very minor set of signals for the other. The ratio of the integrals of these signals directly provides the enantiomeric excess.
Visualization of the NMR Workflow
Caption: Workflow for stereochemical analysis by NMR with a chiral derivatizing agent.
Single-Crystal X-ray Crystallography
X-ray crystallography provides the most definitive and unambiguous determination of the absolute stereochemistry of a chiral molecule.[3] The technique relies on the diffraction of X-rays by the ordered arrangement of molecules in a single crystal. By measuring the intensities and positions of the diffracted beams, a three-dimensional electron density map of the molecule can be constructed, revealing the precise spatial arrangement of all atoms.
Experimental Protocol
-
Crystal Growth: High-quality single crystals of this compound are grown. This is often the most challenging step and may require screening of various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
-
Data Collection: A suitable single crystal is mounted on a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations and then irradiated with a monochromatic X-ray beam. The diffraction data are collected as a series of images as the crystal is rotated.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the molecule. This model is then refined against the experimental data to optimize the atomic positions, and thermal parameters.
-
Absolute Configuration Determination: For a chiral molecule, the absolute configuration can be determined by analyzing the anomalous scattering of the X-rays, particularly by heavier atoms like bromine. The Flack parameter is a key indicator; a value close to 0 for the correct enantiomer and close to 1 for the incorrect one confirms the absolute stereochemistry.[14]
Expected Crystallographic Data
The following table presents a set of plausible crystallographic data for this compound.
| Parameter | Expected Value |
| Chemical Formula | C₉H₁₆BrNO₂ |
| Crystal System | Orthorhombic |
| Space Group | P2₁2₁2₁ |
| a (Å) | ~ 8.5 |
| b (Å) | ~ 10.2 |
| c (Å) | ~ 14.1 |
| V (ų) | ~ 1220 |
| Z | 4 |
| R-factor | < 0.05 |
| Flack Parameter | ~ 0.0 (for the correct (R)-configuration) |
The successful solution and refinement of the crystal structure, coupled with a Flack parameter close to zero, would provide unequivocal proof of the (R)-configuration of the stereocenter at C3 of the pyrrolidine ring.
Visualization of the X-ray Crystallography Workflow
Caption: Workflow for absolute stereochemistry determination by X-ray crystallography.
Conclusion and Recommendations
The validation of the stereochemistry of chiral intermediates like this compound is a non-negotiable aspect of modern pharmaceutical development. This guide has provided a comparative analysis of three powerful analytical techniques: Chiral HPLC, NMR with chiral derivatizing agents, and X-ray crystallography.
-
Chiral HPLC is the workhorse for quantitative determination of enantiomeric excess in a quality control environment due to its robustness and accuracy.
-
NMR with chiral resolving agents offers a rapid and valuable tool for confirming stereochemistry and determining enantiomeric purity, particularly during process development and reaction monitoring.
-
X-ray crystallography , where applicable, provides the ultimate, unambiguous proof of absolute configuration.
For a comprehensive and robust validation strategy, it is often advisable to employ at least two orthogonal methods. For instance, routine quality control can be managed by a validated Chiral HPLC method, while X-ray crystallography of a key intermediate or the final API can provide the definitive confirmation of absolute stereochemistry required for regulatory submissions. The choice of methodology should be guided by a thorough understanding of the strengths and limitations of each technique, as well as the specific requirements of the project.
References
- 1. benchchem.com [benchchem.com]
- 2. eijppr.com [eijppr.com]
- 3. P2. The Building Blocks of Stereochemistry – Chiralpedia [chiralpedia.com]
- 4. benchchem.com [benchchem.com]
- 5. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpr.com [ijrpr.com]
- 7. koreascience.kr [koreascience.kr]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 10. Chiral Building Blocks Selection - Enamine [enamine.net]
- 11. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. experts.umn.edu [experts.umn.edu]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons | Springer Nature Experiments [experiments.springernature.com]
- 14. X-ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A “shortcut” Mosher ester method to assign configurations of stereocenters in nearly symmetric environments. Fluorous mixture synthesis and structure assignment of petrocortyne A - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Applications of Halogenated Pyrrolidine Derivatives in Drug Discovery
Abstract
The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2][3] Halogenation of this versatile five-membered nitrogen heterocycle has emerged as a powerful strategy to modulate the physicochemical and biological properties of pyrrolidine-containing molecules. The introduction of halogen atoms can significantly influence a compound's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets.[4] This guide provides a comparative overview of the applications of fluorinated, chlorinated, and brominated pyrrolidine derivatives in drug discovery, highlighting their unique contributions to the development of novel therapeutics. We will delve into the rationale behind halogenation, compare the performance of different halogenated analogs with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
Introduction: The Strategic Role of Halogenation in Pyrrolidine Scaffolds
The pyrrolidine ring, a saturated heterocycle, offers a three-dimensional structure that is advantageous for exploring pharmacophore space.[5][6][7] Its non-planar, puckered conformation allows for precise spatial orientation of substituents, which is critical for molecular recognition by biological targets.[5][6][7] Halogenation, the process of introducing one or more halogen atoms, is a key tool in a medicinal chemist's arsenal to fine-tune the properties of pyrrolidine-based drug candidates.
The choice of halogen—fluorine, chlorine, or bromine—is dictated by the specific therapeutic goal. Each halogen imparts distinct electronic and steric effects:
-
Fluorine: The most electronegative element, fluorine, can alter the basicity of the pyrrolidine nitrogen, influence hydrogen bonding capabilities, and block metabolic oxidation.[4] Its small size allows it to act as a bioisostere of a hydrogen atom, while its strong carbon-fluorine bond enhances metabolic stability.
-
Chlorine: Larger and less electronegative than fluorine, chlorine can introduce favorable steric interactions and serve as a versatile synthetic handle for further functionalization. The presence of a chlorine atom can significantly impact a molecule's lipophilicity and binding affinity.
-
Bromine: Similar in size to a methyl group, bromine can provide significant steric bulk and participate in halogen bonding, a non-covalent interaction that can enhance binding to target proteins. It is also a key reactive moiety for further chemical modifications.
This guide will explore how these properties are harnessed in the design and development of halogenated pyrrolidine derivatives with diverse therapeutic applications.
Fluorinated Pyrrolidine Derivatives: Enhancing Potency and Metabolic Stability
Fluorine incorporation is a widely used strategy in modern drug design. In the context of pyrrolidine derivatives, fluorination has proven effective in enhancing biological activity and improving pharmacokinetic profiles.
Applications in Enzyme Inhibition
Fluorinated pyrrolidines have shown significant promise as inhibitors of various enzymes. The strategic placement of fluorine atoms can lead to potent and selective inhibitors.
Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibitors for Type 2 Diabetes
DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a validated therapeutic approach for type 2 diabetes. Salve and Jadhav (2021) synthesized a series of novel pyrrolidine sulfonamide derivatives and evaluated their DPP-IV inhibitory activity.[1]
| Compound | Substitution | % Inhibition | IC50 (µM) |
| 23a | Unsubstituted | 56.32% | - |
| 23b | - | 44.29% | - |
| 23c | - | 49.62% | - |
| 23d | 4-trifluorophenyl | 66.32% | 11.32 ± 1.59 |
| Vildagliptin | (Reference) | - | - |
| Data summarized from Salve and Jadhav, 2021.[1] |
As shown in the table, the derivative with a 4-trifluorophenyl substitution (23d ) exhibited the most potent inhibition of the DPP-IV enzyme, with an IC50 value of 11.32 ± 1.59 μM.[1] This highlights the positive impact of the trifluoromethyl group on the compound's inhibitory activity.
Conformational Control and Biological Activity
Selective fluorination of the pyrrolidine ring can induce significant conformational changes, which in turn affect the biological roles of the modified molecules.[8] For instance, the substitution of fluorine can enhance the conformational stability of proline-rich proteins like collagen.[8] The gauche effect of fluorine often favors a specific conformation, influencing the overall shape of the molecule and its interaction with biological targets.[8]
Synthesis of Chiral Fluorinated Pyrrolidines
The asymmetric synthesis of chiral fluorinated pyrrolidines is of great importance due to their potential as building blocks for bioactive compounds.[9] One common and effective method is the 1,3-dipolar cycloaddition of azomethine ylides.
Figure 1: General scheme for the synthesis of chiral fluorinated pyrrolidines.
Experimental Protocol: Asymmetric 1,3-Dipolar Cycloaddition
This protocol is a generalized representation based on established methods for synthesizing chiral pyrrolidines.
-
Preparation of the Azomethine Ylide: The azomethine ylide is typically generated in situ from an α-amino acid ester and an aldehyde or ketone.
-
Reaction with a Fluorinated Dipolarophile: The generated ylide reacts with a suitable fluorinated olefin (dipolarophile) in the presence of a chiral catalyst (e.g., a copper(I) complex).
-
Stereoselective Cycloaddition: The reaction proceeds via a [3+2] cycloaddition mechanism to yield the desired enantioenriched fluorinated pyrrolidine.
-
Purification: The product is purified using standard techniques such as column chromatography.
Chlorinated Pyrrolidine Derivatives: Versatile Intermediates and Bioactive Agents
Chlorine-containing pyrrolidine derivatives have demonstrated a wide range of biological activities and serve as important intermediates in organic synthesis.
Applications in Antibacterial Drug Discovery
Bacterial DNA gyrase and topoisomerase IV are crucial enzymes for bacterial survival and are well-established targets for antibacterial agents. Frejat et al. (2022) synthesized 1,2,4-oxadiazole pyrrolidine derivatives and tested their inhibitory activity against E. coli DNA gyrase.[1]
| Compound | R Group | IC50 (nM) vs. E. coli DNA Gyrase |
| 22a | - | 180 ± 20 |
| 22b | 4-chlorophenyl | 210 ± 20 |
| 22c | 4-chlorophenyl | 120 ± 10 |
| 22d | 4-chlorophenyl | 250 ± 20 |
| 22e | - | 270 ± 20 |
| Novobiocin | (Reference) | 170 |
| Data summarized from Frejat et al., 2022.[1] |
Notably, three of the most active compounds (22b-d ) contained a 4-chlorophenyl group, with compound 22c exhibiting the most potent inhibition (IC50 = 120 ± 10 nM), comparable to the standard drug novobiocin.[1] This suggests that the chloro-substituent plays a key role in the compound's interaction with the enzyme.
Synthesis of Chlorinated Pyrrolidines
A variety of synthetic methods are available for the preparation of chlorinated pyrrolidines. One approach involves the haloamidation of olefins.
Figure 2: Synthetic route to chlorinated pyrrolidines via haloamidation.
Experimental Protocol: Intramolecular Haloamidation
-
Substrate Preparation: Synthesize the appropriate unsaturated amide precursor.
-
Cyclization Reaction: Treat the unsaturated amide with a suitable chlorinating agent (e.g., N-chlorosuccinimide) in an appropriate solvent.
-
Work-up and Purification: Quench the reaction, extract the product, and purify by chromatography.
Brominated Pyrrolidine Derivatives: Key Building Blocks and Potent Inhibitors
Brominated pyrrolidines are valuable intermediates in medicinal chemistry due to the reactivity of the carbon-bromine bond, which allows for further structural modifications. They have also demonstrated significant biological activity in their own right.
Applications in Cancer and Alzheimer's Disease Research
2-(2-Bromophenyl)pyrrolidine has emerged as a promising scaffold for the development of inhibitors targeting enzymes implicated in cancer and Alzheimer's disease.[10]
-
ABAD Inhibitors: Derivatives of 2-(2-bromophenyl)pyrrolidine have been synthesized as inhibitors of amyloid-β binding alcohol dehydrogenase (ABAD), an enzyme linked to Alzheimer's disease pathology.[10]
-
Bcl-2 Inhibitors: This scaffold has also been utilized to prepare inhibitors of B-cell lymphoma 2 (Bcl-2), an anti-apoptotic protein that is a key target in cancer therapy.[10]
The bromine atom in these derivatives not only contributes to their binding affinity but also serves as a synthetic handle for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.[10]
Synthesis of Brominated Pyrrolidines
The synthesis of brominated pyrrolidines can be achieved through various methods, including the bromocyclization of unsaturated amines.
Figure 3: Synthesis of brominated pyrrolidines via bromocyclization.
Experimental Protocol: Bromocyclization of Unsaturated Amines
-
Substrate Preparation: Prepare the required unsaturated amine.
-
Cyclization: React the amine with a brominating agent, such as N-bromosuccinimide (NBS), in a suitable solvent.
-
Purification: Isolate and purify the resulting brominated pyrrolidine derivative using standard laboratory techniques.
Comparative Analysis and Future Perspectives
The choice of halogen for modifying a pyrrolidine scaffold is a critical decision in the drug design process.
| Halogen | Key Advantages | Representative Applications |
| Fluorine | Enhances metabolic stability, modulates pKa, can act as a hydrogen bond acceptor, and provides conformational control. | Enzyme inhibitors (e.g., DPP-IV), conformationally constrained peptides. |
| Chlorine | Increases lipophilicity, provides steric bulk for improved binding, and serves as a versatile synthetic handle. | Antibacterial agents (DNA gyrase inhibitors), various receptor antagonists. |
| Bromine | Offers significant steric bulk, participates in halogen bonding, and is a reactive handle for further derivatization. | Anticancer agents (Bcl-2 inhibitors), probes for SAR studies. |
The strategic incorporation of halogens into the pyrrolidine framework will undoubtedly continue to be a fruitful area of research in drug discovery. Future efforts will likely focus on the development of more selective and efficient halogenation methods, as well as the exploration of polyhalogenated pyrrolidine derivatives with unique biological properties. The combination of halogenation with other medicinal chemistry strategies, such as scaffold hopping and fragment-based drug design, holds great promise for the discovery of next-generation therapeutics.
Conclusion
Halogenated pyrrolidine derivatives represent a diverse and valuable class of compounds in medicinal chemistry. From the subtle yet profound effects of fluorine on metabolic stability and conformation to the versatile reactivity of chlorine and bromine, halogenation provides a powerful toolkit for optimizing the drug-like properties of pyrrolidine-based molecules. The examples presented in this guide demonstrate the significant impact of this strategy across various therapeutic areas, including metabolic diseases, infectious diseases, and oncology. As our understanding of the intricate interplay between halogenation and biological activity deepens, we can anticipate the continued emergence of innovative and effective drugs built upon the halogenated pyrrolidine scaffold.
References
- 1. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]
- 2. mdpi.com [mdpi.com]
- 3. organicintermediate.com [organicintermediate.com]
- 4. zjwintime.com [zjwintime.com]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]
- 8. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 2-(2-Bromophenyl)pyrrolidine: Overview and Applications in Medicinal Chemistry_Chemicalbook [chemicalbook.com]
Safety Operating Guide
Navigating the Safe Handling of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester: A Guide for Laboratory Professionals
This document provides essential safety and logistical guidance for the handling of (R)-3-Bromo-pyrrolidine-1-carboxylic acid tert-butyl ester (CAS 323171-34-4), a key building block in modern drug discovery and organic synthesis. As researchers and scientists, our foremost responsibility is to cultivate a culture of safety that protects both personnel and the integrity of our research. This guide moves beyond mere procedural checklists to offer a framework of informed caution, grounded in the specific hazards of this compound and best laboratory practices.
Hazard Identification and Risk Assessment: Understanding the Adversary
The compound is classified with the following hazards:
-
Harmful if swallowed (Acute Toxicity 4, Oral)
-
Causes serious eye irritation (Eye Irritation 2)
-
Very toxic to aquatic life (Aquatic Acute 1)
These classifications necessitate a multi-faceted approach to personal protection and environmental containment. The "Warning" signal word underscores the need for diligent adherence to all safety protocols.
| Hazard Classification | GHS Code | Signal Word | Pictograms |
| Acute Toxicity, Oral (Category 4) | H302 | Warning | GHS07 (Exclamation Mark) |
| Serious Eye Irritation (Category 2) | H319 | Warning | GHS07 (Exclamation Mark) |
| Hazardous to the Aquatic Environment, Acute Hazard (Category 1) | H400 | Warning | GHS09 (Environment) |
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The rationale extends beyond simple barrier protection to minimizing all potential routes of exposure.
-
Eye and Face Protection: ANSI Z87.1 compliant safety glasses with side shields are the minimum requirement. However, due to the serious eye irritation hazard (H319), it is strongly recommended to use chemical splash goggles. A face shield worn over goggles is mandated when there is a significant risk of splashing, such as during bulk transfers or solution preparations.
-
Hand Protection: Disposable nitrile gloves are required. Given the nature of organic compounds, it is crucial to check for glove integrity before and during use. For extended procedures or when handling larger quantities, double-gloving provides an additional layer of protection. Contaminated gloves must be disposed of as hazardous waste.
-
Skin and Body Protection: A standard laboratory coat is required. For operations with a higher risk of splashes or spills, a chemically resistant apron over the lab coat is recommended. Ensure that clothing fully covers exposed skin.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid the inhalation of any potential aerosols or dust.
Operational Protocols: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational workflow is critical to mitigate the risks associated with this compound.
Preparation and Weighing
-
Work Area Preparation: Ensure the chemical fume hood is operational and the work surface is clean and uncluttered.
-
Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware) and have waste containers readily accessible within the hood.
-
Weighing: This compound is a solid. Tare a clean, dry weigh boat on an analytical balance. Carefully transfer the required amount of the compound using a clean spatula. Avoid creating dust.
Dissolution and Reaction Setup
-
Solvent Addition: Add the desired solvent to the reaction vessel within the fume hood.
-
Compound Addition: Carefully add the weighed this compound to the solvent.
-
Mixing: Use magnetic stirring or gentle swirling to dissolve the compound. If heating is required, use a controlled heating mantle and ensure proper ventilation.
Disposal Plan: Environmental Responsibility
The high aquatic toxicity (H400) of this compound necessitates a stringent disposal protocol to prevent environmental contamination.
-
Solid Waste: All disposable materials contaminated with the compound, such as gloves, weigh boats, and paper towels, must be placed in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: All solutions containing this compound, including reaction mixtures and rinseates, must be collected in a sealed, properly labeled hazardous waste container. Do not dispose of this chemical down the drain.
-
Container Disposal: Empty containers should be triple-rinsed with a suitable solvent. The rinseate must be collected as hazardous liquid waste. The rinsed container should then be disposed of according to institutional guidelines.
Emergency Procedures: Preparedness and Response
In the event of accidental exposure, immediate and correct action is crucial.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If irritation persists, seek medical attention.
-
Ingestion: If swallowed, rinse mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.
-
Spills: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and follow institutional emergency procedures.
By integrating these safety protocols into your daily laboratory operations, you contribute to a safer research environment for yourself and your colleagues. The principles of understanding the hazard, utilizing appropriate protection, and planning for contingencies are the cornerstones of responsible scientific practice.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
